molecular formula C8H11N5O B1451787 6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 947010-62-0

6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Número de catálogo: B1451787
Número CAS: 947010-62-0
Peso molecular: 193.21 g/mol
Clave InChI: FVXPYGBCFBAWKI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS Number: 947010-62-0) is a high-value heterocyclic compound with the molecular formula C 8 H 11 N 5 O and a molecular weight of 193.21 g/mol [ ][ ]. This chemical belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of scaffolds, which are recognized in medicinal chemistry for their remarkable versatility and are considered isoelectronic with purines, making them a potential bio-isosteric replacement in drug design [ ]. The TP core structure is known for its ability to bind metal ions via its heterocyclic nitrogen atoms (N1, N3, N4), a property that has been exploited in the development of anti-cancer and anti-parasitic agents [ ]. Furthermore, related TP derivatives have been identified as potent inhibitors of viral proteases, such as the SARS-CoV-2 main protease (M pro ), highlighting the scaffold's relevance in infectious disease research [ ]. This product is provided for Research Use Only and is strictly intended for use by qualified researchers in a laboratory setting. It is not intended for diagnostic or therapeutic purposes, or for human use.

Propiedades

IUPAC Name

6-amino-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-2-3-5-6(9)7(14)13-8(12-5)10-4-11-13/h4H,2-3,9H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXPYGBCFBAWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)N2C(=N1)N=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural and Kinetic Basis of Anagliptin-Mediated DPP-4 Inhibition: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic management of Type 2 Diabetes Mellitus (T2DM) has been revolutionized by the targeted inhibition of Dipeptidyl Peptidase-4 (DPP-4). As a Senior Application Scientist specializing in structural pharmacology, I present this technical whitepaper to deconstruct the molecular mechanics of Anagliptin (SK-0403). By analyzing its unique binding kinetics, subsite utilization, and the self-validating experimental workflows used to characterize it, this guide provides drug development professionals with a comprehensive blueprint of anagliptin’s mechanism of action.

The Incretin Axis and the Rationale for DPP-4 Inhibition

Glucose homeostasis is heavily regulated by the incretin hormones—Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). Upon nutrient intake, these hormones are secreted to stimulate insulin release. However, their physiological half-life is severely limited (<2 minutes) due to rapid N-terminal cleavage by the serine protease DPP-4.

Anagliptin acts as a highly potent, competitive inhibitor of DPP-4. By occluding the active site, anagliptin prevents the degradation of incretins, thereby prolonging their half-life and sustaining insulinotropic signaling.

G Food Nutrient Intake Incretins GLP-1 / GIP Secretion Food->Incretins DPP4 DPP-4 Protease Incretins->DPP4 N-terminal Cleavage Insulin Insulin Secretion Incretins->Insulin Receptor Activation Inactive Inactive Metabolites DPP4->Inactive Anagliptin Anagliptin Anagliptin->DPP4 Competitive Inhibition

Figure 1: Mechanism of DPP-4 inhibition by anagliptin in the incretin pathway.

Structural Biology: Anagliptin Binding Modalities

The precise interactions between anagliptin and the DPP-4 homodimer have been elucidated through high-resolution X-ray crystallography (1[1]). Unlike substrate-mimicking inhibitors, anagliptin is classified as a "Class 3" inhibitor, utilizing three distinct subsites within the DPP-4 active pocket to achieve nanomolar affinity (2[2]).

  • The S1 Subsite (Catalytic Triad): While other cyano-containing inhibitors (like vildagliptin) form strict covalent imidate adducts with the catalytic Ser630, crystallographic data reveals that the cyanopyrrolidine group of anagliptin primarily engages in a strong dipole interaction with the Oγ of Ser630 (distance ~2.8 Å) and hydrogen bonding with Tyr547 (distance ~3.2 Å) (3[3]).

  • The S2 Subsite: The central secondary amino group of anagliptin forms critical salt bridges and hydrogen bonds with the acidic residues Glu205 and Glu206.

  • The S2 Extensive Subsite: The bulky pyrazolopyrimidine moiety projects into the S2 extensive subsite, undergoing π-stacking interactions with Phe357 and hydrogen bonding with Arg358. This specific interaction is the primary driver of anagliptin's high selectivity against off-target proteases (4[4]).

Binding Ana Anagliptin Cyano Cyanopyrrolidine Group Ana->Cyano Amino Secondary Amine Ana->Amino Pyrazolo Pyrazolopyrimidine Core Ana->Pyrazolo S1 S1 Subsite (Ser630, Tyr547) S2 S2 Subsite (Glu205, Glu206) S2ext S2 Extensive Subsite (Phe357, Arg358) Cyano->S1 Dipole Interaction (~2.8 Å) Amino->S2 Salt Bridge / H-Bond Pyrazolo->S2ext π-stacking & H-Bond

Figure 2: Subsite mapping of Anagliptin within the DPP-4 active binding pocket.

Quantitative Pharmacodynamics & Selectivity Profiling

Off-target inhibition of related dipeptidyl peptidases (such as DPP-8 and DPP-9) is associated with severe toxicological outcomes, including immunosuppression and alopecia. Because anagliptin exploits the S2 extensive subsite—which is structurally divergent or absent in DPP-8/9—it achieves an exceptional safety profile.

The quantitative in vitro selectivity data is summarized below (5[5]):

Target EnzymeIC₅₀ Value (nM)Selectivity Ratio (vs. DPP-4)
DPP-4 3.81.0x (Target)
DPP-9 60.0~15.8x
DPP-8 68.0~17.9x

Experimental Methodologies: Validating the Mechanism

To ensure scientific integrity, the mechanisms described above must be derived from robust, self-validating experimental systems. Below are the definitive protocols used by application scientists to characterize anagliptin.

Protocol A: In Vitro Fluorometric DPP-4 Inhibition Assay

This protocol determines the IC₅₀ and binding kinetics of anagliptin using a continuous fluorometric readout (6[6]).

  • Step 1: Reagent Preparation. Dilute recombinant human DPP-4 (rhDPP-4) in an assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA, 0.05% Tween-20).

    • Causality: BSA and Tween-20 prevent the non-specific adsorption of the enzyme to the microplate walls, ensuring stable baseline activity.

  • Step 2: Inhibitor Titration & Incubation. Prepare a 10-point serial dilution of anagliptin (0.1 nM to 10 μM). Pre-incubate the inhibitor with rhDPP-4 at 37°C for 30 minutes.

    • Causality: Anagliptin exhibits slow-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium before substrate introduction, preventing an artificial underestimation of potency.

  • Step 3: Substrate Addition. Introduce the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) to a final concentration of 50 μM.

    • Causality: The Gly-Pro sequence perfectly mimics the natural N-terminal cleavage site of incretins. Upon cleavage by active DPP-4, the AMC fluorophore is liberated, shifting its fluorescence profile.

  • Step 4: Kinetic Readout & Self-Validation. Monitor fluorescence continuously (Excitation: 360 nm / Emission: 460 nm) for 30 minutes. Calculate the Z'-factor using a known reference inhibitor (e.g., Sitagliptin) and a vehicle control.

    • Validation Logic: A Z'-factor > 0.5 mathematically guarantees that the assay has sufficient dynamic range and low variance to produce trustworthy IC₅₀ data.

Workflow Prep 1. Enzyme Prep Recombinant DPP-4 in Assay Buffer Incubation 2. Inhibitor Incubation Anagliptin Titration (0.1 nM - 10 μM) Prep->Incubation Substrate 3. Substrate Cleavage Gly-Pro-AMC Addition Incubation->Substrate Detection 4. Kinetic Readout Ex: 360nm / Em: 460nm Substrate->Detection Analysis 5. Validation Z'-factor & IC50 Calculation Detection->Analysis

Figure 3: Experimental workflow for the continuous fluorometric DPP-4 inhibition assay.

Protocol B: X-Ray Co-Crystallography of the DPP-4/Anagliptin Complex

To visually map the atomic interactions, co-crystallography is employed (2[2]).

  • Step 1: Protein Expression. Express human DPP-4 utilizing a Bombyx mori (silkworm) baculovirus expression system to ensure proper post-translational glycosylation (1[1]).

  • Step 2: Co-Crystallization & Cryo-protection. Mix purified DPP-4 with a molar excess of anagliptin using the hanging-drop vapor diffusion method. Prior to data collection, soak the crystal in a cryo-protectant cocktail (25% glycerol, 18% PEG400).

    • Causality: Flash-cooling to 100 K without cryo-protectants causes amorphous ice formation, which severely diffracts X-rays and destroys the protein lattice resolution.

  • Step 3: Molecular Replacement & Refinement. Collect diffraction data at a synchrotron facility. Solve the phase problem via molecular replacement using a homologous model (e.g., the DPP-4–saxagliptin complex, PDB: 3BJM).

  • Step 4: Self-Validation. Execute rigid body refinement.

    • Validation Logic: The structural model is validated by comparing the R-work and R-free values. An R-free value of ~0.220 confirms that the electron density map accurately reflects the atomic coordinates without statistical overfitting (1[1]).

Conclusion

Anagliptin represents a masterclass in structure-based drug design. By leveraging a unique dipole interaction at the S1 subsite and extensive π-stacking at the S2 extensive subsite, it achieves potent DPP-4 inhibition (IC₅₀ = 3.8 nM) while maintaining rigorous selectivity against homologous proteases. The self-validating biochemical and crystallographic protocols detailed in this whitepaper provide the foundational evidence for its clinical efficacy in modulating the incretin axis.

References

  • Source: rcsb.
  • Source: tandfonline.
  • Source: tandfonline.
  • DPP-4 Inhibitor, Gene - MedchemExpress.
  • Source: rcsb.
  • Source: nih.

Sources

Structural and Mechanistic Insights into Anagliptin Binding to Dipeptidyl Peptidase-4 (DPP-4)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dipeptidyl peptidase-4 (DPP-4) inhibitors, commonly known as gliptins, represent a cornerstone in the management of Type 2 Diabetes Mellitus (T2DM). By preventing the enzymatic degradation of incretin hormones, these compounds enhance endogenous insulin secretion in a glucose-dependent manner. This technical guide provides an in-depth analysis of the co-crystal structure of human DPP-4 bound to Anagliptin (PDB ID: 3WQH), detailing the precise atomic interactions, the thermodynamic rationale behind its subsite binding, and the rigorous X-ray crystallography workflow required to resolve this complex at 2.85 Å resolution.

The Incretin Axis and Rationale for DPP-4 Inhibition

DPP-4 (EC 3.4.14.5) is a ubiquitous serine protease that specifically cleaves dipeptides from the N-terminus of polypeptides containing proline or alanine at the penultimate position 1. Its primary physiological substrates include Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) [[2]]().

In its active state, DPP-4 rapidly degrades these incretins within minutes of their postprandial release. Anagliptin acts as a highly potent, competitive inhibitor that occludes the active site cavity, thereby extending the half-life of GLP-1 and GIP. This stabilization directly stimulates pancreatic β-cells to secrete insulin while suppressing α-cell glucagon release 2.

Pathway Food Food Intake Incretin Incretin Release (GLP-1 / GIP) Food->Incretin Stimulates Degraded Inactive Incretins Incretin->Degraded Pancreas Pancreatic Islets (β-cells & α-cells) Incretin->Pancreas Activates DPP4 DPP-4 Enzyme (Active) DPP4->Incretin Cleaves (N-terminal) Anagliptin Anagliptin (Inhibitor) Anagliptin->DPP4 Competitive Inhibition Glucose Blood Glucose Lowering Pancreas->Glucose Insulin ↑ / Glucagon ↓

Incretin signaling pathway and the mechanism of action for DPP-4 inhibition by Anagliptin.

Structural Architecture of the Holoenzyme

The functional form of human DPP-4 is a 172.88 kDa homodimer 3. Each monomeric subunit (766 amino acids) is structurally divided into two distinct domains:

  • Catalytic Domain: An α/β-hydrolase fold containing the catalytic triad (Ser630, Asp708, His740) [[4]]().

  • β-Propeller Domain: An eight-bladed structure that regulates substrate access to the highly sequestered active site 1.

The active site cavity is unusually large (diameter ≥20 Å), allowing it to accommodate structurally diverse inhibitors across multiple binding subsites (S1, S2, S1′, S2′, and S2 extensive) 5.

Mechanistic Causality of Binding Interactions

Anagliptin exhibits an IC50 of approximately 3.8 nM 5. Its high potency is driven by its ability to engage three distinct subsites simultaneously, creating a highly stable, non-covalent blockade 2.

Subsite Mapping (PDB: 3WQH)
  • The S1 Subsite: The absolute S configuration of Anagliptin's 2-cyanopyrrolidine ring (derived from L-prolinamide) perfectly matches the stereospecificity of the S1 hydrophobic pocket 1. The cyano group forms a strong dipole interaction with the catalytic Ser630 (2.8 Å) and a hydrogen bond with the proton donor Tyr547 (3.2 Å) 1.

  • The S2 Subsite: The secondary amine acts as a critical anchor, forming robust electrostatic salt bridges with the acidic residues Glu205 and Glu206 6.

  • The S2 Extensive Subsite: The pyrazolopyrimidine moiety projects into the S2 extensive subsite, engaging in π-stacking interactions with Phe357, while the adjacent carbonyl group forms a hydrogen bond with Arg358 2.

Table 1: Quantitative Interaction Metrics of Anagliptin in DPP-4
DPP-4 SubsiteInteracting Ligand MoietyTarget Residue(s)Interaction TypeDistance (Å)
S1 Cyano CarbonSer630 (Oγ)Dipole / Transition-state like2.8
S1 Cyano NitrogenTyr547 (Oη)Hydrogen Bond3.2
S2 Secondary AmineGlu205, Glu206Salt BridgeN/A
S2 Extensive Carbonyl GroupArg358Hydrogen BondN/A
S2 Extensive PyrazolopyrimidinePhe357π-π StackingN/A

Experimental Workflow: X-Ray Crystallography Protocol

To ensure high-fidelity structural data, the co-crystallization of Anagliptin with DPP-4 required a meticulously controlled, self-validating workflow 1.

Step-by-Step Methodology
  • Protein Expression & Purification: Human DPP-4 was expressed using a Bombyx mori (silkworm) expression system to ensure proper eukaryotic post-translational modifications 3.

  • Co-crystallization: Purified DPP-4 was incubated with an excess of Anagliptin to drive complex formation before subjection to vapor diffusion crystallization.

  • Cryoprotection (Critical Causality Step): Prior to data collection, crystals were soaked in a complex cryoprotectant cocktail consisting of 25% glycerol, 18% PEG400, 15% PEG1000, and 0.15 M Na/K phosphate (pH 6.5) [[1]](). Rationale: Plunging standard aqueous crystals into liquid nitrogen causes ice lattice formation, which diffracts X-rays and obscures the protein's electron density. This specific PEG/glycerol mixture ensures the solvent forms an amorphous glass (vitrification) at cryogenic temperatures.

  • X-Ray Diffraction: Data was collected at 100 K on beamline BL41XU at the SPring-8 synchrotron facility using an MX225HE detector 1.

  • Phase Resolution via Molecular Replacement: Phasing was solved using MOLREP. Rationale: Because the DPP-4 structural fold is highly conserved, the previously refined structure of the DPP-4/saxagliptin complex (PDB: 3BJM) was used as a search model 1. This bypasses the need for heavy-atom derivatization (e.g., MAD/SAD phasing).

  • Self-Validating Refinement: Rigid body refinement was executed using REFMAC 1. To prevent overfitting, 5% of the reflections were excluded from refinement to calculate the R-free value. The final structure yielded an R-work of 0.227 and an R-free of 0.288 at 2.85 Å resolution, confirming the thermodynamic validity of the atomic model 3.

Workflow Purification 1. Protein Preparation (DPP-4 Expression) Complex 2. Co-crystallization (Anagliptin + DPP-4) Purification->Complex Cryo 3. Cryoprotection (Glycerol & PEG mixture) Complex->Cryo Diffraction 4. X-Ray Diffraction (100 K, SPring-8) Cryo->Diffraction Phasing 5. Molecular Replacement (Model: PDB 3BJM) Diffraction->Phasing Refinement 6. Rigid Body Refinement (REFMAC validation) Phasing->Refinement

Step-by-step X-ray crystallography workflow for solving the DPP-4/Anagliptin complex.

Comparative Pharmacodynamics of Gliptins

The structural design of Anagliptin allows it to exploit the S2 extensive subsite, a feature it shares with Sitagliptin and Teneligliptin, but not with Vildagliptin or Saxagliptin 5. This extended binding profile contributes to its high selectivity and distinct pharmacokinetic half-life.

Table 2: Subsite Binding Profiles of Marketed DPP-4 Inhibitors
InhibitorTarget Subsites OccupiedReported IC50 / KiPDB ID
Anagliptin S1, S2, S2 extensiveIC50: 3.8 nM3WQH
Sitagliptin S1, S2, S2 extensiveIC50: 18 nM1X70
Vildagliptin S1, S2IC50: 3 nM3W2T
Saxagliptin S1, S2Ki: 0.6 nM3BJM
Alogliptin S1, S2, S1′, S2′IC50: 7 nM3G0B
Linagliptin S1, S2, S1′, S2′IC50: 1 nM2RGU

Data synthesized from comparative structural analyses of DPP-4 co-crystals 5.

References

  • RCSB PDB - 3WQH: Crystal Structure of human DPP-IV in complex with Anagliptin.
  • Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions. Watanabe, Y.S., et al. (2015). Taylor & Francis.
  • Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor.
  • Anagliptin - Diabetes Mellitus.PDB-101.
  • Diabetes Mellitus: DPP4.PDB-101.
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.

Sources

Preclinical Pharmacokinetics and Metabolism of Anagliptin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Anagliptin is a highly selective, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor designed for the management of type 2 diabetes mellitus. Understanding its pharmacokinetic (PK) disposition and metabolic biotransformation in preclinical animal models is critical for translating efficacy and safety profiles to human applications. This whitepaper synthesizes foundational data on anagliptin’s absorption, distribution, metabolism, and excretion (ADME) in rats and dogs, detailing the causality behind its pharmacological behavior and providing robust, self-validating experimental protocols for preclinical evaluation.

Pharmacokinetic Disposition in Animal Models

Absorption and Bioavailability

In preclinical assessments, anagliptin demonstrates robust but species-dependent oral absorption. In beagle dogs, the drug is well absorbed, achieving a bioavailability of approximately 70.4% 1. In male Sprague-Dawley rats, absorption is moderately to highly efficient (38.1% to 85.5%), exhibiting dose-dependency 1. Mechanistically, in situ intestinal perfusion studies reveal that anagliptin absorption in the rat intestine is partially limited by P-glycoprotein (P-gp) efflux transporters 2. This active efflux acts as a gatekeeper, explaining the dose-dependent non-linearity in rat bioavailability as higher doses saturate the P-gp transporters, leading to disproportionately higher systemic exposure.

Tissue Distribution

Following absorption, anagliptin is rapidly distributed throughout the body. Autoradiography and tissue distribution studies using [14C]-labeled anagliptin indicate that the highest concentrations of radioactivity localize in tissues with dense DPP-4 expression, specifically the small intestine, kidney, and liver 1. This targeted distribution is a self-validating feature of the drug's design: its high affinity for the DPP-4 enzyme acts as a molecular sink, sequestering the drug precisely where incretin hormones (GLP-1 and GIP) are released or metabolized.

Excretion Pathways

Anagliptin is primarily eliminated via the renal route. After intravenous dosing, urinary excretion accounts for 64.6% of the eliminated dose in rats and 66.2% in dogs 1. Notably, the renal clearance of unbound anagliptin in rats (91.7 mL/min/kg) significantly exceeds the glomerular filtration rate (GFR) 1. This physiological discrepancy is a critical indicator of active tubular secretion, suggesting the involvement of organic anion/cation transporters in the renal proximal tubules. Biliary excretion also serves as a secondary but vital pathway in rats, accounting for 25.2% of elimination. Total recovery of the administered dose in these models is exceptionally high (97.5–99.5% within 24 hours), confirming the absence of long-term tissue retention 1.

Metabolic Biotransformation

Unlike several other antidiabetic agents that undergo extensive Phase I metabolism via Cytochrome P450 (CYP) enzymes, anagliptin is predominantly circulated as the unchanged parent compound. Approximately 50% of the administered dose is excreted without biotransformation, minimizing the risk of CYP-mediated drug-drug interactions 1.

The primary metabolic pathway involves the hydrolysis of the cyano group on the pyrrolidine ring, yielding the major carboxylic acid metabolite, M1. This transformation accounts for nearly 29.2% of the dose 3. Minor circulating metabolites, designated M6 and M7, result from the oxidation and subsequent cleavage of the methylene function adjacent to the amine group 1.

Metabolism Parent Anagliptin (Major Circulating Component) M1 Metabolite M1 (Cyano Group Hydrolysis) Parent->M1 Hydrolysis M6_M7 Metabolites M6 & M7 (Oxidation-Cleavage) Parent->M6_M7 Oxidation Excretion Renal & Biliary Excretion Parent->Excretion Unchanged Drug (~50%) M1->Excretion M6_M7->Excretion

Proposed metabolic pathways and primary excretion routes of anagliptin in animal models.

Pharmacodynamics and Efficacy Profiling

GLP-1 Protection Dynamics

The primary mechanism of anagliptin is the inhibition of DPP-4, which prevents the degradation of GLP-1. However, preclinical continuous infusion models have unveiled a critical nuance in target engagement. While achieving an 80% inhibitory concentration (IC80) of plasma DPP-4 is often considered sufficient for glycemic improvement, rat models with continuous femoral or portal vein infusion of exogenous GLP-1 demonstrate that 80% inhibition is insufficient to fully protect GLP-1 from degradation 4.

Because DPP-4 is ubiquitously expressed in the vascular endothelium and tissues, a local "sink" effect occurs. Consequently, drug concentrations reaching 10-fold the IC80 are required to achieve a statistically significant, concentration-dependent increase in steady-state active GLP-1 levels 4. This causality explains why clinical dosing regimens are designed to achieve peak concentrations well above the in vitro IC50.

Pleiotropic Effects

Beyond glycemic control, anagliptin exhibits notable anti-inflammatory properties. In the rat Thy-1 glomerulonephritis model (a non-diabetic glomerular injury model), oral administration of anagliptin (300 mg/kg/day) significantly reduced the infiltration of CD68-positive inflammatory macrophages into the kidney 5. This effect is mediated directly via GLP-1 receptor-dependent signaling, highlighting the utility of DPP-4 inhibitors in mitigating inflammatory renal pathologies independent of glucose lowering 5.

PD_Mechanism Ana Anagliptin Administration DPP4 DPP-4 Enzyme Inhibition (Target >80% to 10-fold IC80) Ana->DPP4 GLP1 Protection of Intact GLP-1 from Degradation DPP4->GLP1 Insulin Enhanced Insulin Secretion & Glycemic Control GLP1->Insulin Inflam Reduction of Macrophage Infiltration (Non-diabetic models) GLP1->Inflam GLP-1R Signaling

Mechanism of action of anagliptin linking DPP-4 inhibition to physiological outcomes.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Anagliptin in Animal Models

ParameterRats (Oral Dose)Dogs (Oral Dose)Mechanistic Note
Bioavailability 38.1% - 85.5%70.4%Rat absorption is P-gp limited, causing dose-dependency.
Major Excretion Route Urine (64.6%), Bile (25.2%)Urine (66.2%)High total recovery (97.5-99.5%) within 24h.
Renal Clearance 91.7 mL/min/kgN/AExceeds GFR, indicating active tubular secretion.
Tissue Distribution Intestine, Kidney, LiverIntestine, Kidney, LiverCorrelates directly with high localized DPP-4 expression.

Table 2: Primary Metabolite Profile

MetaboliteTransformation MechanismRelative AbundanceActivity
Parent (Anagliptin) N/A~50% of administered doseHighly Active (DPP-4 Inhibitor)
M1 Cyano group hydrolysis~29.2% of administered doseInactive/Weak
M6 / M7 Oxidation-cleavageMinorInactive

Standardized Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic and Mass Balance Profiling

This self-validating protocol ensures complete mass balance tracking, preventing data skew from unmeasured tissue retention.

  • Animal Preparation: Acclimatize male Sprague-Dawley rats and Beagle dogs under standard 12-hour light/dark cycles. Fast subjects overnight prior to administration to eliminate food-matrix interference.

  • Dosing: Administer [14C]-labeled anagliptin to allow for total radioactivity tracking. Use intravenous injection (via tail vein for rats) for absolute clearance metrics, and oral gavage for bioavailability assessment.

  • Sampling:

    • Blood: Collect via jugular vein catheter at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to separate plasma.

    • Excreta: House animals in metabolic cages. Collect urine and feces continuously over 0-24h and 24-48h intervals.

  • Analysis:

    • Quantify total radioactivity in all matrices using liquid scintillation counting (LSC).

    • Extract plasma and urine samples using solid-phase extraction (SPE) and analyze via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to differentiate unchanged anagliptin from M1, M6, and M7 metabolites.

  • Data Processing: Calculate PK parameters (AUC, Cmax, Tmax, CL, Vd) using non-compartmental analysis software.

PK_Workflow Animal Animal Models (Rats & Dogs) Dosing Administration ([14C]-Anagliptin IV/PO) Animal->Dosing Sampling Sample Collection (Blood, Urine, Feces) Dosing->Sampling Analysis LC-MS/MS & LSC (Metabolite & Radioactivity) Sampling->Analysis PK_Calc PK Parameter Calculation (Non-compartmental) Analysis->PK_Calc

Step-by-step workflow for preclinical pharmacokinetic and mass balance evaluation of anagliptin.

Protocol 2: Continuous GLP-1 Infusion Assay for Target Engagement

To accurately measure in vivo DPP-4 inhibition without the confounding variable of endogenous pulsatile GLP-1 secretion.

  • Surgical Preparation: Under anesthesia, catheterize the femoral or portal vein of the rat model to allow for continuous, stable infusion.

  • Baseline Establishment: Infuse exogenous active GLP-1 continuously using a micro-infusion pump until a steady-state plasma level is achieved and verified via baseline blood draws.

  • Drug Administration: Administer anagliptin at varying concentrations, specifically targeting the established IC80 and 10-fold IC80 thresholds.

  • Sample Preservation (Critical Step): Draw blood directly into pre-chilled tubes containing EDTA and a commercial DPP-4 inhibitor cocktail. Causality: This prevents ex vivo degradation of GLP-1 by residual plasma DPP-4, ensuring the measured GLP-1 reflects true circulating in vivo levels.

  • Quantification: Centrifuge at 4°C and measure active GLP-1 using a highly specific enzyme-linked immunosorbent assay (ELISA).

Conclusion

The preclinical pharmacokinetic and metabolic profile of anagliptin reveals a highly targeted, renally excreted compound with minimal CYP450-mediated metabolism. Its dose-dependent absorption (modulated by P-gp) and active renal tubular secretion are critical parameters for understanding its systemic exposure. Furthermore, pharmacodynamic models emphasize that robust tissue penetration and concentrations significantly exceeding the in vitro IC80 are required to fully shield GLP-1 from ubiquitous DPP-4 degradation, driving both its glycemic and pleiotropic anti-inflammatory efficacy.

References

  • Pharmacokinetic disposition of anagliptin, a novel dipeptidyl peptidase-4 inhibitor, in rats and dogs.
  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. PMC.
  • The Relationship between Anagliptin Concentration Showing Over 80% Inhibition of Plasma Dipeptidyl Peptidase-4 Activity and its Protective Effect against Glucagon-like Peptide-1 Degrad
  • Anti-inflammatory role of DPP-4 inhibitors in a nondiabetic model of glomerular injury. American Physiological Society Journal.
  • Anagliptin Preclinical Trials: A Technical Overview of Efficacy and Mechanism of Action. BenchChem.

Sources

An In-depth Technical Guide on the Effect of Anagliptin on Glucagon-like Peptide-1 (GLP-1) Levels

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the dipeptidyl peptidase-4 (DPP-4) inhibitor, anagliptin, and its specific effects on glucagon-like peptide-1 (GLP-1) levels. It is intended for researchers, scientists, and drug development professionals actively engaged in the fields of endocrinology, metabolic diseases, and pharmacology.

The Incretin System: A Foundation for Glycemic Control

The incretin effect is a physiological phenomenon characterized by an enhanced insulin secretion following an oral glucose load compared to an equivalent intravenous glucose infusion.[1] This effect is primarily mediated by two gut-derived hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] Secreted from enteroendocrine L-cells and K-cells of the intestine, respectively, in response to nutrient ingestion, these hormones are critical regulators of glucose homeostasis.[1][3]

Active GLP-1, predominantly the GLP-1 (7-36) amide isoform, exerts its effects by binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor expressed in various tissues, including pancreatic β-cells, α-cells, and the brain.[4][5] Activation of the GLP-1R in pancreatic β-cells stimulates insulin synthesis and secretion in a glucose-dependent manner, thereby reducing the risk of hypoglycemia.[6][7] Concurrently, GLP-1 suppresses glucagon secretion from pancreatic α-cells, slows gastric emptying, and promotes satiety, all of which contribute to lowering postprandial glucose levels.[1][5]

However, the therapeutic potential of native GLP-1 is severely limited by its rapid inactivation.[3][8] The enzyme dipeptidyl peptidase-4 (DPP-4) swiftly cleaves the N-terminal dipeptide from active GLP-1, rendering it inactive.[9][10] This enzymatic degradation results in an extremely short in vivo half-life for active GLP-1, estimated to be between 1.5 to 2 minutes.[8]

Anagliptin: A Potent and Selective DPP-4 Inhibitor

Anagliptin is an orally administered, potent, and selective inhibitor of the DPP-4 enzyme.[11] By binding to and inhibiting DPP-4, anagliptin prevents the rapid degradation of endogenous incretin hormones, including GLP-1 and GIP.[6][11] This inhibition leads to a prolongation of the activity of these hormones, resulting in a 2- to 3-fold increase in the circulating levels of their active forms.[12][13]

The primary mechanism of action for anagliptin in improving glycemic control is through the enhancement of the incretin system.[6] By increasing the concentration of active GLP-1, anagliptin augments glucose-dependent insulin secretion and suppresses inappropriately elevated glucagon levels, particularly in the postprandial state.[6][11] This targeted approach to enhancing the body's natural glucose-regulating mechanisms has established DPP-4 inhibitors as a valuable therapeutic class for the management of type 2 diabetes mellitus.[2][14]

Quantifying the Impact: Anagliptin's Effect on GLP-1 Levels

The administration of anagliptin has been shown to dose-dependently inhibit plasma DPP-4 activity, which directly correlates with an increase in the plasma concentration of active GLP-1.[15] Clinical and preclinical studies have consistently demonstrated that anagliptin effectively elevates both fasting and postprandial active GLP-1 levels.

In a study involving patients with type 2 diabetes, anagliptin treatment was shown to increase the plasma levels of active GLP-1 and GIP.[16] This increase was associated with a modest stimulation of insulin secretion and a slight inhibition of glucagon secretion, contributing to improved glycemic control without adversely affecting gastric emptying.[16]

The following table summarizes representative data on the effect of DPP-4 inhibitors on active GLP-1 levels:

Study PopulationInterventionFold-Increase in Active GLP-1Reference
Type 2 Diabetes PatientsDPP-4 Inhibitors2 to 3-fold[12][13]
Healthy VolunteersAnagliptinDose-dependent increase[15]
Type 2 Diabetes PatientsAnagliptinSignificant increase[16]

This table is a generalized representation based on available literature. Specific fold-increases can vary based on the patient population, dosage, and meal-test conditions.

Methodologies for Accurate GLP-1 Quantification

Accurate measurement of active GLP-1 is critical for evaluating the pharmacodynamic effects of DPP-4 inhibitors like anagliptin. However, the inherent instability of active GLP-1 presents significant pre-analytical challenges.[8]

Critical Pre-analytical Considerations

Scientist's Note: The rapid degradation of active GLP-1 by DPP-4 ex vivo can lead to a significant underestimation of its true physiological levels. Therefore, meticulous sample collection and handling are paramount.

  • Anticoagulant Choice: Blood should be collected in tubes containing a serine protease inhibitor cocktail, most importantly a specific DPP-4 inhibitor (e.g., sitagliptin, vildagliptin, or commercially available proprietary inhibitors). This prevents the degradation of active GLP-1 in the collection tube.

  • Temperature Control: Samples should be kept on ice immediately after collection and during processing to minimize enzymatic activity.

  • Rapid Processing: Plasma should be separated by centrifugation in a refrigerated centrifuge as soon as possible after collection.

  • Storage: Plasma samples should be stored at -80°C until analysis to ensure long-term stability.

Immunoassay for Active GLP-1 Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly used method for the quantification of active GLP-1. These assays utilize antibodies specific to the N-terminus of the active GLP-1 (7-36) amide form.

Principle: A capture antibody specific for GLP-1 is coated onto the wells of a microplate. The plasma sample is added, and the GLP-1 binds to the capture antibody. After washing, a detection antibody, which is specific for the N-terminus of active GLP-1 and is conjugated to an enzyme (e.g., horseradish peroxidase), is added. Following another wash step, a substrate is added, which is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent). The intensity of the signal is proportional to the concentration of active GLP-1 in the sample.

Step-by-Step Generalized Protocol for Active GLP-1 ELISA
  • Preparation: Bring all reagents, standards, controls, and plasma samples to room temperature. Reconstitute lyophilized components as per the manufacturer's instructions.

  • Standard Curve Preparation: Prepare a serial dilution of the GLP-1 standard to create a standard curve.

    • Rationale: The standard curve is essential for converting the optical density readings of the unknown samples into concentrations.

  • Sample Addition: Add standards, controls, and plasma samples to the appropriate wells of the antibody-coated microplate.

  • Incubation: Incubate the plate according to the manufacturer's specified time and temperature to allow for the binding of GLP-1 to the capture antibody.

  • Washing: Wash the plate multiple times with the provided wash buffer to remove any unbound components.

    • Rationale: Thorough washing is crucial to reduce background noise and non-specific binding, ensuring assay accuracy.

  • Detection Antibody Addition: Add the enzyme-conjugated detection antibody to each well.

  • Incubation: Incubate the plate to allow the detection antibody to bind to the captured GLP-1.

  • Washing: Repeat the washing step to remove any unbound detection antibody.

  • Substrate Addition: Add the substrate solution to each well and incubate for a specified time to allow for color development.

  • Stop Solution Addition: Add the stop solution to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Plot the standard curve and determine the concentrations of active GLP-1 in the samples by interpolating their absorbance values from the standard curve.

Note: For more accurate measurements, especially in research settings, a plasma extraction step (e.g., ethanol or solid-phase extraction) prior to the ELISA may be recommended to reduce interference from cross-reacting peptides.[17] Ultrasensitive methods like immunoaffinity liquid chromatography-tandem mass spectrometry (IA LC-MS/MS) can also be employed for highly selective and robust quantification.[18]

Downstream Physiological Consequences of Anagliptin-Mediated GLP-1 Elevation

The increase in active GLP-1 levels following anagliptin administration triggers a cascade of beneficial downstream effects that contribute to improved glycemic control:

  • Enhanced Insulin Secretion: Elevated GLP-1 potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[1][6]

  • Suppressed Glucagon Secretion: GLP-1 inhibits the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[1][6]

  • Improved β-cell Function: Some studies suggest that DPP-4 inhibitors may have beneficial effects on β-cell function and survival, potentially mediated by the increased levels of active GLP-1.[10]

  • Lipid Profile Modulation: Anagliptin has been reported to improve lipid profiles, including reductions in total cholesterol and LDL-C, which may be partly attributable to the pleiotropic effects of enhanced GLP-1 signaling.[11][19]

Visualizing the Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

The GLP-1 Signaling Pathway

GLP1_Pathway Nutrients Nutrient Ingestion L_Cell Intestinal L-Cell Nutrients->L_Cell stimulates GLP1 Active GLP-1 (7-36 amide) L_Cell->GLP1 secretes Pancreas Pancreas GLP1->Pancreas acts on Beta_Cell β-Cell Pancreas->Beta_Cell Alpha_Cell α-Cell Pancreas->Alpha_Cell Insulin Insulin Secretion Beta_Cell->Insulin stimulates Glucagon Glucagon Secretion Alpha_Cell->Glucagon inhibits Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake increases Hepatic_Glucose Hepatic Glucose Production Glucagon->Hepatic_Glucose stimulates

Caption: The physiological actions of GLP-1 on the pancreas.

Anagliptin's Mechanism of Action

Anagliptin_Mechanism GLP1_Active Active GLP-1 DPP4 DPP-4 Enzyme GLP1_Active->DPP4 is degraded by GLP1_Receptor GLP-1 Receptor GLP1_Active->GLP1_Receptor activates GLP1_Inactive Inactive GLP-1 DPP4->GLP1_Inactive produces Therapeutic_Effect Therapeutic Effects (e.g., Insulin Secretion) Anagliptin Anagliptin Anagliptin->DPP4 INHIBITS GLP1_Receptor->Therapeutic_Effect leads to

Caption: Anagliptin inhibits DPP-4, increasing active GLP-1 levels.

Experimental Workflow for GLP-1 Measurement

GLP1_Workflow Start Start: Blood Collection Collection Collect blood in tubes containing DPP-4 inhibitor Start->Collection Centrifuge Centrifuge at 4°C Collection->Centrifuge Separate Separate Plasma Centrifuge->Separate Store Store at -80°C Separate->Store Assay Perform Active GLP-1 ELISA Store->Assay Analysis Data Analysis Assay->Analysis End End: Quantified GLP-1 Levels Analysis->End

Caption: Workflow for accurate quantification of active GLP-1.

Conclusion and Future Directions

Anagliptin effectively enhances the levels of active GLP-1 by inhibiting the DPP-4 enzyme. This mechanism of action directly addresses the impaired incretin effect observed in type 2 diabetes, leading to improved glycemic control through glucose-dependent insulin secretion and glucagon suppression. The accurate quantification of anagliptin's effect on GLP-1 levels is crucial for both clinical and research applications and requires rigorous adherence to proper sample handling and analytical methodologies.

Future research should continue to explore the long-term effects of anagliptin on β-cell function and its potential pleiotropic benefits on cardiovascular and lipid metabolism, further elucidating the full therapeutic potential of enhancing the endogenous GLP-1 system.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Anagliptin?
  • Bolt Pharmacy. (2026, February 23). Dipeptidyl Peptidase-4 Inhibitors and Incretin: Mechanism and Clinical Use.
  • American Health & Drug Benefits. (2012, August 15). Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management.
  • Vilsbøll, T., et al. (2014). impact of dipeptidyl peptidase 4 inhibition on incretin effect, glucose tolerance, and gastrointestinal-mediated glucose disposal in healthy subjects. European Journal of Endocrinology.
  • Chappell, D. L., et al. (2014). An ultrasensitive method for the quantitation of active and inactive GLP-1 in human plasma via immunoaffinity LC-MS/MS. Bioanalysis.
  • Vilsbøll, T., et al. (2014). The impact of dipeptidyl peptidase 4 inhibition on incretin effect, glucose tolerance, and gastrointestinal-mediated glucose disposal in healthy subjects. PubMed.
  • Holst, J. J., & Deacon, C. F. (2018). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology.
  • Deacon, C. F. (2019). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology.
  • Russell, S. (2015, January 30). Differentiating between GLP-1 receptor agonists and DPP-4 inhibitors. DiabetesontheNet.
  • ALPCO Diagnostics. (2019, February 19). How DPP-4 Complicates Measuring GLP-1 Accurately.
  • Deacon, C. F. (2018). Peptide degradation and the role of DPP-4 inhibitors in the treatment of type 2 diabetes. Diabetologia.
  • Mercodia. (n.d.). Important aspects to consider when measuring GLP-1.
  • Kalra, S., et al. (2016). Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions. Journal of the Pakistan Medical Association.
  • Furuta, S., et al. (2013). Pharmacokinetics and pharmacodynamics of single and multiple doses of anagliptin, a novel inhibitor of dipeptidyl peptidase-4. ResearchGate.
  • Yabe, D., et al. (2012). Comparison of plasma active glucagon-like peptide-1 (GLP-1) levels assayed with or without plasma extraction in non-diabetic men. Endocrine Journal.
  • Jastreboff, A. M., et al. (2016). Altered Plasma Levels of Glucagon, GLP-1 and Glicentin During OGTT in Adolescents With Obesity and Type 2 Diabetes. The Journal of Clinical Endocrinology & Metabolism.
  • Terauchi, Y., et al. (2018). Effect of Anagliptin on Glycemic and Lipid Profile in Patients With Type 2 Diabetes Mellitus. Clinical Medicine Insights: Endocrinology and Diabetes.
  • Wikipedia. (2026). GLP-1 receptor agonist.
  • Thermo Fisher Scientific. (n.d.). Detection and quantification of GLP-1 analogs in human plasma: A comprehensive analytical approach.
  • Sasaki, T., et al. (2018). Comparison of effects of anagliptin and alogliptin on serum lipid profile in type 2 diabetes mellitus patients. Journal of Clinical & Translational Endocrinology.
  • Oura, T., et al. (2019). Effects of anagliptin on plasma glucagon levels and gastric emptying in patients with type 2 diabetes: An exploratory randomized controlled trial versus metformin. Diabetes, Obesity and Metabolism.
  • Ceriello, A., et al. (2019). GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials. Diabetes, Obesity and Metabolism.
  • Bolt Pharmacy. (2026, January 12). GLP-1 Agonist Mechanism of Action: How They Work.
  • Garg, S. K., et al. (2012). Effect of Sitagliptin on post-prandial glucagon and GLP-1 levels in patients with type 1 diabetes: Investigator-initiated, double-blind, randomized, placebo-controlled trial. Endocrine Practice.
  • Lin, H.-W., et al. (2024). Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists. Journal of Biomedical Science.
  • ClinPGx. (n.d.). GLP1 receptor agonists and DPP4 inhibitors, Pharmacodynamics.
  • Camilleri, M. (2021). Effects of GLP-1 and Its Analogs on Gastric Physiology in Diabetes Mellitus and Obesity. Endotext.
  • Kim, S., et al. (2013). Pharmacokinetic/Pharmacodynamic Modeling of GLP-1 in Healthy Rats. The AAPS Journal.
  • Samson, S. L., & Garber, A. (2025, October 9). Current Perspectives on GLP-1 Agonists in Contemporary Clinical Practice from Science and Mechanistic Foundations To Optimal Translation. Journal of Clinical Medicine.
  • Drucker, D. J. (2018). Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. Cell Metabolism.
  • Zhang, Y., et al. (2024). GLP-1 receptor agonists: exploration of transformation from metabolic regulation to multi-organ therapy. Frontiers in Endocrinology.
  • ClinicalTrials.gov. (2022). Combined Effects of GLP-1 Analogue and Exercise on Maintenance of Weight Loss and Health After Very-low Calorie Diet.
  • ClinicalTrials.gov. (2020). GLP-1 REceptor Agonists and Real World EvIdeNce.
  • Al-Shaer, A. E., et al. (2025, September 24). GLP-1 Agonists in Cardiovascular Diseases: Mechanisms, Clinical Evidence, and Emerging Therapies. MDPI.

Sources

Anagliptin: A Mechanistic and Methodological Examination of its Role in Glucose Homeostasis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of anagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. We will dissect its core mechanism of action within the context of the incretin system, detailing its impact on glucose-dependent insulin and glucagon secretion. The guide explores the critical pharmacokinetic and pharmacodynamic properties that define its clinical utility. Furthermore, we furnish detailed, field-proven experimental protocols for the in vitro and in vivo characterization of anagliptin and similar compounds, offering a practical framework for researchers. This document synthesizes preclinical and clinical data to present an authoritative overview for professionals engaged in metabolic disease research and drug development.

Introduction: The Incretin System and the Rise of DPP-4 Inhibitors

Type 2 Diabetes (T2D) is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and progressive pancreatic β-cell dysfunction.[1] A key physiological pathway in maintaining glucose homeostasis is the incretin effect, a phenomenon where oral glucose administration elicits a significantly greater insulin response than an equivalent intravenous glucose load.[2] This effect is primarily mediated by two gut-derived hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5]

Upon food intake, GLP-1 and GIP are released from enteroendocrine cells and act on pancreatic islets to enhance glucose-dependent insulin secretion and suppress glucagon release.[5][6] However, the therapeutic potential of native incretins is limited by their extremely short half-life (1-7 minutes), as they are rapidly degraded and inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4).[2]

DPP-4 inhibitors, or "gliptins," emerged as a major therapeutic class for T2D by addressing this limitation.[7] By inhibiting DPP-4, these agents prolong the activity of endogenous GLP-1 and GIP, thereby enhancing the incretin effect and improving glycemic control with a low risk of hypoglycemia.[5][7][8] Anagliptin is a potent, selective, small-molecule DPP-4 inhibitor introduced in Japan in 2012 for the management of T2D.[9][10]

Anagliptin: Molecular Profile and Mechanism of Action

Anagliptin, with the IUPAC name N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide, is distinguished by its unique chemical structure.[8][11] Its interaction with the DPP-4 enzyme is non-substrate-like and reversible, effectively blocking the enzyme's catalytic activity.[8]

The DPP-4 enzyme's active site contains a catalytic triad (Ser630, Asp708, His740) and distinct binding pockets, primarily S1 and S2.[11][12] Anagliptin's cyanopyrrolidine moiety is designed to interact with the S1 subsite, while other parts of the molecule engage with the S2 extensive site, ensuring high potency and selectivity.[11]

The direct consequence of DPP-4 inhibition by anagliptin is a significant increase in the half-life of active GLP-1 and GIP.[4][8] This amplification of incretin signaling leads to several downstream effects crucial for glucose homeostasis:

  • Enhanced Glucose-Dependent Insulin Secretion: Prolonged GLP-1 and GIP activity stimulates pancreatic β-cells to release insulin in direct proportion to blood glucose levels, minimizing the risk of hypoglycemia.[3][4][8]

  • Suppression of Glucagon Secretion: Increased GLP-1 levels act on pancreatic α-cells to suppress the secretion of glucagon, particularly in the hyperglycemic state.[3][4][8] This reduces excessive hepatic glucose production.

  • Improved β-Cell Function: Studies suggest that incretin enhancement may also promote β-cell proliferation and preserve β-cell mass.[2][13]

The collective result of these actions is a reduction in both fasting and postprandial glucose levels, leading to improved overall glycemic control.[8]

G cluster_input Physiological Trigger cluster_incretin Incretin Axis cluster_drug Pharmacological Intervention cluster_pancreas Pancreatic Response cluster_output Systemic Outcome Food Intake Food Intake GLP1_GIP_Release Incretin Release (GLP-1 & GIP) Food Intake->GLP1_GIP_Release DPP4 DPP-4 Enzyme GLP1_GIP_Release->DPP4 Substrate for Active_Incretins Increased Active GLP-1 & GIP GLP1_GIP_Release->Active_Incretins Leads to Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degrades Anagliptin Anagliptin Anagliptin->DPP4 Inhibits Beta_Cells Pancreatic β-Cells Active_Incretins->Beta_Cells Stimulates Alpha_Cells Pancreatic α-Cells Active_Incretins->Alpha_Cells Inhibits Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose_Control Improved Glucose Homeostasis Insulin->Glucose_Control Glucagon->Glucose_Control

Figure 1: Anagliptin's core signaling pathway in glucose homeostasis.

Pharmacokinetics and Pharmacodynamics (PK/PD)

The clinical efficacy of anagliptin is underpinned by its favorable PK/PD profile.

Pharmacokinetics: Following oral administration, anagliptin is rapidly absorbed.[4][14] A study in healthy men found that after a single 100 mg oral dose, the mean time to reach peak plasma concentration (Tmax) was 1.8 hours.[14] The drug is well-absorbed, with at least 73% of the dose being absorbed.[14] Anagliptin is incompletely metabolized, with approximately 50% of the dose eliminated as an unchanged drug.[8][14] The primary metabolic pathway involves the hydrolysis of the cyano group to form a carboxylate metabolite (M1).[8][14] Excretion occurs through both renal and fecal routes, with about 73.2% of a dose recovered in urine and 25.0% in feces.[14] Importantly, meals have no significant effect on its pharmacokinetic profile.[15]

ParameterValueSource
Tmax (Peak Time) ~1.8 hours[14]
Bioavailability ≥73%[14]
Metabolism Incomplete (~50% unchanged)[8][14]
Primary Metabolite M1 (Carboxylate)[14]
Excretion ~73% Urine, ~25% Feces[14]
Food Effect Not significant[15]

Table 1: Summary of Anagliptin Pharmacokinetic Properties in Humans.

Pharmacodynamics: Anagliptin demonstrates potent, dose-dependent inhibition of plasma DPP-4 activity.[15] In clinical trials, twice-daily administration of 100 mg and 200 mg anagliptin resulted in significant and sustained DPP-4 inhibition.[16] During a meal tolerance test, the 100 mg dose achieved over 75% inhibition, while the 200 mg dose achieved over 90% inhibition of DPP-4 activity.[16] This potent inhibition leads to a greater than two-fold increase in active GLP-1 levels, which drives the therapeutic effect on glucose control.[9]

Clinical Efficacy and Safety

Multiple randomized controlled trials (RCTs) have established the efficacy and safety of anagliptin in patients with T2D.

Glycemic Control: A meta-analysis of RCTs confirmed that anagliptin provides good glycemic control.[9] In a 24-week study of drug-naïve patients, anagliptin at 100 mg and 200 mg twice daily produced significant reductions in HbA1c from baseline (-0.50% and -0.51%, respectively), compared to an increase with placebo (+0.23%).[16] The drug also significantly lowered fasting plasma glucose (FPG) compared to placebo.[9][16] Its efficacy is comparable to other antihyperglycemic agents.[9] Furthermore, the twice-daily dosing regimen of anagliptin has been shown to be superior to once-daily regimens of other DPP-4 inhibitors in improving glycemic variability, particularly after evening meals.[17]

Study PopulationAnagliptin DoseTreatment DurationMean Change in HbA1c from Baseline
Drug-naïve T2D Patients100 mg BID24 weeks-0.50%[16]
Drug-naïve T2D Patients200 mg BID24 weeks-0.51%[16]
T2D on Metformin100 mg BID12 weeks-0.6% (vs. Sitagliptin)[17]
T2D on Insulin + Metformin100 mg BID24 weeks-0.56% (vs. placebo)[18]

Table 2: Summary of Anagliptin Efficacy on HbA1c in Clinical Trials.

Other Metabolic Effects: Beyond glycemic control, some studies suggest anagliptin may have beneficial effects on lipid profiles. A meta-analysis noted that anagliptin was better than active comparators at lowering low-density lipoprotein cholesterol (LDL-C), though the mechanism is not fully elucidated but may involve reduced cholesterol absorption and synthesis.[9]

Safety and Tolerability: Anagliptin is generally well-tolerated.[9] The incidence of adverse events in clinical trials is similar to placebo.[16] As a member of the DPP-4 inhibitor class, its glucose-dependent mechanism confers a low risk of hypoglycemia, even when used in combination with insulin.[8][19] Common side effects are typically mild and may include nasopharyngitis.[4] No meaningful changes in body weight have been observed with anagliptin treatment.[16][19]

Experimental Protocols for Preclinical Evaluation

To ensure scientific integrity and reproducibility, the following sections detail standardized protocols for assessing the activity of DPP-4 inhibitors like anagliptin.

In Vitro DPP-4 Inhibition Assay

Principle: This fluorometric assay quantifies the ability of a test compound (e.g., anagliptin) to inhibit the enzymatic activity of DPP-4. The enzyme cleaves a non-fluorescent substrate, Gly-Pro-AMC, to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is inversely proportional to the inhibitor's potency.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a Tris-HCl buffer (50 mM, pH 8.0).

    • DPP-4 Enzyme: Reconstitute recombinant human DPP-4 in Assay Buffer to a working concentration of 1.73 mU/mL.

    • Substrate: Dissolve Gly-Pro-AMC in Assay Buffer to a working concentration of 200 µM.

    • Test Compound (Anagliptin): Prepare a stock solution in DMSO and create a serial dilution series in Assay Buffer to test a range of concentrations.

  • Assay Procedure (96-well plate format):

    • Add 26 µL of the test compound dilution (or buffer for control wells) to each well.

    • Add 24 µL of the DPP-4 enzyme solution to each well.

    • Incubate the plate at 37°C for 10 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in kinetic mode at 37°C, taking readings every minute for 30 minutes.

    • Calculate the reaction rate (V) from the linear portion of the kinetic curve for each well.

    • Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Figure 2: Experimental workflow for the in vitro DPP-4 inhibition assay.

In Vivo Oral Glucose Tolerance Test (OGTT)

Principle: The OGTT assesses the body's ability to handle an oral glucose load. In the context of drug evaluation, it measures how a test compound like anagliptin improves glucose disposal compared to a vehicle control, typically in a rodent model of diabetes or insulin resistance.

Methodology:

  • Animal Preparation:

    • Use appropriate animal models (e.g., male C57BL/6 mice or Zucker diabetic fatty rats).

    • Acclimatize animals for at least one week before the experiment.

    • Fast the animals overnight (8-16 hours) with free access to water. This ensures a stable, low baseline for blood glucose.[20][21]

  • Test Procedure:

    • On the morning of the test, record the body weight of each animal.

    • Take a baseline blood sample (t=0 min) from the tail vein to measure fasting glucose.

    • Immediately administer the test compound (anagliptin, dissolved in a suitable vehicle like water) or vehicle alone via oral gavage.

    • After a set pre-treatment time (e.g., 30-60 minutes), administer a standard glucose solution (e.g., 2 g/kg body weight) via oral gavage.[21]

    • Collect subsequent blood samples from the tail vein at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Data Acquisition and Analysis:

    • Measure blood glucose concentrations for each sample using a calibrated glucometer.

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes for each animal.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUC values between the anagliptin-treated group and the vehicle-treated group. A significant reduction in AUC indicates improved glucose tolerance.

G cluster_prep 1. Preparation cluster_procedure 2. Test Procedure cluster_analysis 3. Data Analysis A Acclimatize Animals (e.g., mice) B Overnight Fast (8-16 hours) A->B C Measure Baseline Blood Glucose (t=0) B->C D Oral Gavage: Anagliptin or Vehicle C->D E Oral Gavage: Glucose (2 g/kg) D->E 30-60 min pre-treatment F Collect Blood Samples (15, 30, 60, 90, 120 min) E->F G Plot Glucose vs. Time F->G H Calculate Glucose AUC (0-120 min) G->H I Statistical Comparison (Drug vs. Vehicle) H->I

Figure 3: Experimental workflow for the in vivo Oral Glucose Tolerance Test.

Conclusion

Anagliptin is a well-characterized DPP-4 inhibitor that effectively improves glucose homeostasis in patients with type 2 diabetes. Its mechanism of action is centered on the potent and sustained inhibition of DPP-4, leading to the enhancement of the endogenous incretin system. This results in glucose-dependent insulin secretion and glucagon suppression. Supported by a favorable pharmacokinetic profile and a strong clinical evidence base demonstrating both efficacy and safety, anagliptin stands as a valuable therapeutic option. The standardized methodologies provided herein offer a robust framework for the continued investigation and development of novel agents targeting the DPP-4 pathway.

References

  • Anagliptin - Diabetes Mellitus: undefined - PDB-101. (URL: )
  • Kamrul-Hasan, A. B. M., Dutta, D., Nagendra, L., Sharma, M., Patra, S., & Bhattacharya, S. (2024). Role of anagliptin, a dipeptidyl peptidase-4 inhibitor, in managing type 2 diabetes: A systematic review and meta-analysis. Medicine, 103(28), e38656. (URL: )
  • Frontiers. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (URL: [Link])

  • MDPI. (2024). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. (URL: [Link])

  • Frontiers. (2024). Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists. (URL: [Link])

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). Pharmaceuticals, 17(11), 1417. (URL: [Link])

  • Kato, N., et al. (2015). Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 947-953. (URL: [Link])

  • Jun, H., et al. (2025). Efficacy and safety of ANagliptin when added to iNsulin and metformin therapy in patients with uncontrolled type 2 diAbetes; randomized, placebo-controlled, double-blind, multicentre trial (CANNA study). Diabetes, Obesity and Metabolism, 27, 5351–5355. (URL: [Link])

  • Patsnap Synapse. (2024). What is the mechanism of Anagliptin? (URL: [Link])

  • Jun, H., et al. (2025). Efficacy and safety of ANagliptin when added to iNsulin and metformin therapy in patients with uncontrolled type 2 diAbetes; randomized, placebo‐controlled, double‐blind, multicentre trial (CANNA study). Diabetes, Obesity and Metabolism. (URL: [Link])

  • Effects of anagliptin on serum GLP-1, insulin, glucagon and beta-cell... | Download Scientific Diagram. (n.d.). ResearchGate. (URL: [Link])

  • Yang, H. K., et al. (2015). A randomized, placebo-controlled, double-blind, phase 3 trial to evaluate the efficacy and safety of anagliptin in drug-naïve patients with type 2 diabetes. Endocrine Journal, 62(10), 879-890. (URL: [Link])

  • Furuta, S., et al. (2013). Pharmacokinetics and pharmacodynamics of single and multiple doses of anagliptin, a novel inhibitor of dipeptidyl peptidase-4. Clinical Drug Investigation, 33(7), 477-487. (URL: [Link])

  • Pratley, R. E., & Salsali, A. (2017). GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials. Postgraduate Medicine, 129(5), 509-521. (URL: [Link])

  • Lee, S. H., et al. (2023). Anagliptin twice-daily regimen improves glycaemic variability in subjects with type 2 diabetes: A double-blind, randomized controlled trial. Diabetes, Obesity and Metabolism, 25(8), 2275-2283. (URL: [Link])

  • Furuta, S., et al. (2013). Pharmacokinetics and metabolism of [14C]anagliptin, a novel dipeptidyl peptidase-4 inhibitor, in humans. Xenobiotica, 43(5), 452-462. (URL: [Link])

  • Royal United Hospitals Bath. (2025). Oral Glucose Tolerance Test Procedure in Adults. (URL: [Link])

  • El-Sayed, N. S., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA-Text, 2(1), 1-8. (URL: [Link])

  • Sharma, A., et al. (2016). Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment. Journal of Diabetes & Metabolic Disorders, 15, 27. (URL: [Link])

  • Mouse Metabolic Phenotyping Centers. (2024). Oral Glucose Tolerance Test. (URL: [Link])

  • Nishio, S., Abe, M., & Ito, H. (2015). Anagliptin in the treatment of type 2 diabetes: safety, efficacy, and patient acceptability. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 8, 163-171. (URL: [Link])

  • Al-Harbi, N. O., et al. (2019). Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning. Vascular Health and Risk Management, 15, 29-43. (URL: [Link])

Sources

Methodological & Application

Application Note: Standardized Protocol for the Dissolution and In Vitro Application of Anagliptin

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Anagliptin is a highly selective, orally active small-molecule inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, extensively utilized in metabolic, cardiovascular, and oncological research[1][2]. In physiological and in vitro models, Anagliptin competitively binds to the catalytic triad of DPP-4, preventing the rapid enzymatic degradation of endogenous incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP)[3][4].

The preservation of these active peptides subsequently activates downstream GLP-1R/GIPR and cAMP/PKA signaling pathways. This cascade mediates diverse cellular effects, ranging from the potentiation of glucose-dependent insulin secretion in pancreatic β-cells to profound anti-inflammatory and anti-apoptotic responses in endothelial cells and macrophages[4][5].

Pathway Ana Anagliptin DPP4 DPP-4 Enzyme Ana->DPP4 Inhibits Incretins GLP-1 / GIP (Active) DPP4->Incretins Inactive Inactive Peptides Incretins->Inactive Degraded by DPP-4 Receptor GLP-1R / GIPR Activation Incretins->Receptor Binds cAMP cAMP Elevation & PKA Receptor->cAMP Stimulates Effects Cell Survival & Insulin Secretion cAMP->Effects Mediates

Fig 1: Anagliptin mechanism of action via DPP-4 inhibition and downstream GLP-1/cAMP signaling.

Physicochemical Properties & Solubility Profile

Anagliptin (CAS: 739366-20-2) presents specific solubility challenges in aqueous environments. For reliable in vitro cell culture assays, it is imperative to use an organic solvent for the primary stock solution. Dimethyl sulfoxide (DMSO) is the universally recommended solvent, achieving high concentrations while maintaining molecular stability[1][6].

Causality of Solvent Choice: Anagliptin exhibits hygroscopic properties. Direct dissolution in aqueous buffers can lead to localized hydration shells and incomplete solvation, resulting in micro-precipitates that skew dose-response data[1]. Anhydrous DMSO disrupts intermolecular hydrogen bonding, ensuring a thermodynamically stable and homogenous molecular dispersion[7].

Table 1: Anagliptin Solubility Profile
SolventMax Solubility (mg/mL)Max Molarity (mM)Preparation Notes
DMSO (Anhydrous) 50 – 100130.4 – 260.8Sonication highly recommended; yields a clear solution[1][6].
Water < 1 (Insoluble)< 2.6Not recommended for stock solutions due to poor solubility.
Ethanol < 1 (Slightly Soluble)< 2.6Not recommended; prone to rapid precipitation upon dilution.

Protocol: Preparation of Anagliptin Stock Solutions

This self-validating workflow ensures complete dissolution and prevents compound degradation from repeated freeze-thaw cycles.

Materials Required:

  • Anagliptin powder (purity ≥ 98%)

  • Anhydrous, cell-culture grade DMSO (≥ 99.9% purity)

  • Sterile, low-bind microcentrifuge tubes

  • Ultrasonic water bath

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the sealed vial of Anagliptin to equilibrate to room temperature (RT) for at least 30 minutes before opening.

    • Causality: Prevents atmospheric moisture condensation on the hygroscopic powder, which can degrade the compound and alter the effective molarity[1].

  • Weighing & Solvent Addition: Weigh the desired mass of Anagliptin. Add the calculated volume of newly opened, anhydrous DMSO to achieve a standard 10 mM or 50 mM stock solution[1].

  • Mechanical Agitation: Vortex the suspension vigorously for 30–60 seconds.

  • Sonication (Critical Step): Place the tube in an ultrasonic water bath at RT for 5–10 minutes.

    • Causality: Sonication provides the acoustic cavitation energy required to break down transient micro-aggregates, yielding a completely clear, homogenous solution[1][6].

  • Aliquoting & Storage: Divide the stock solution into single-use aliquots (e.g., 20–50 μL) using sterile, low-bind tubes. Store immediately at -20°C (short-term, <1 month) or -80°C (long-term, up to 12 months)[1].

    • Causality: Low-bind tubes prevent nonspecific surface adsorption of the small molecule. Aliquoting eliminates freeze-thaw cycles, which induce solvent crystallization and subsequent compound precipitation.

Workflow Weigh 1. Weigh (Equilibrate RT) Solvent 2. Add DMSO (Anhydrous) Weigh->Solvent Sonicate 3. Sonicate (5-10 min) Solvent->Sonicate Aliquot 4. Aliquot (Single-use) Sonicate->Aliquot Store 5. Store (-20°C/-80°C) Aliquot->Store Dilute Dilute Store->Dilute

Fig 2: Step-by-step workflow for the dissolution, storage, and dilution of Anagliptin.

Protocol: Preparation of Working Solutions for Cell Culture

To treat cultured cells, the DMSO stock must be carefully diluted into an aqueous culture medium (e.g., DMEM, RPMI).

Step-by-Step Methodology:

  • Thaw a single-use Anagliptin DMSO aliquot at RT. Vortex briefly to ensure homogeneity.

  • Pre-warm the target cell culture medium to 37°C.

  • Serial Dilution: Perform intermediate dilutions in the culture medium rather than a single massive dilution.

    • Causality: Direct injection of high-concentration DMSO into aqueous media causes a rapid shift in the dielectric constant, triggering a "solvent crash" (precipitation)[1]. Gradual dilution maintains the compound in solution.

  • Vehicle Control Verification: Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or off-target transcriptomic shifts. Always prepare a vehicle control well containing the exact equivalent DMSO concentration.

Table 2: Dilution Scheme for a 10 mM Stock Solution (Targeting ≤0.1% Final DMSO)
Target ConcentrationVolume of 10 mM StockVolume of Culture MediaFinal DMSO Concentration
10 μM 1.0 μL999.0 μL0.1% (v/v)
5 μM 0.5 μL999.5 μL0.05% (v/v)
1 μM 0.1 μL999.9 μL0.01% (v/v)

(Note: For experimental designs requiring high concentrations—such as 2 mM for CT-26 cells[8]—a higher concentration primary stock, e.g., 50 mM or 100 mM, must be utilized to keep the final DMSO volume strictly below cytotoxic thresholds.)

Validated In Vitro Working Concentrations

The optimal working concentration of Anagliptin varies significantly based on the target cell line and experimental objective. Below is a summary of field-proven concentrations established in the literature:

  • Murine Macrophages (RAW264.7): 1.0 – 100 μM. Used to evaluate anti-inflammatory effects. Anagliptin suppresses lipopolysaccharide (LPS)-induced pro-inflammatory cytokines via the ERK5 activation pathway[5].

  • Human Umbilical Vein Endothelial Cells (HUVECs): 1 – 100 μM. Applied to investigate protection against stress-induced accelerated senescence (SIAS) and oxidative stress (H2O2 exposure)[9].

  • Human Vascular Smooth Muscle Cells (hVSMCs): 2.5 – 5 μM. Effective in reducing IL-1β-induced cellular senescence and pro-inflammatory cytokine expression (TNF-α, IL-6, MCP-1)[10].

  • Murine Colon Carcinoma Cells (CT-26): 2 mM (High Dose). Employed in oncology models to induce apoptosis via MCT-4/lactate-mediated intracellular acidosis. Doses ≥2 mM are strictly required to significantly decrease cell viability in this specific cancer model[8][11].

Sources

Advanced Application Note: Anagliptin and Metformin Combination Therapy in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Pathway Analysis

The combination of anagliptin (a highly selective Dipeptidyl Peptidase-4 [DPP-4] inhibitor) and metformin (a biguanide) represents a highly synergistic approach to managing Type 2 Diabetes Mellitus (T2DM). To design effective research protocols, investigators must first understand the causality behind their combined pharmacodynamics.

The Causality of Synergy: Metformin primarily lowers blood glucose by activating AMP-activated protein kinase (AMPK), which suppresses hepatic gluconeogenesis. However, metformin also acts within the intestine to stimulate the secretion of Glucagon-Like Peptide-1 (GLP-1) from L-cells 1[1]. Left alone, native GLP-1 has a half-life of less than two minutes because it is rapidly cleaved by the DPP-4 enzyme.

By co-administering anagliptin, researchers block the DPP-4 degradation pathway 2[3]. This creates a self-sustaining biological loop: metformin supplies increased levels of GLP-1, and anagliptin preserves it in its active form. This sustained GLP-1 activity profoundly enhances glucose-dependent insulin secretion, suppresses postprandial glucagon, and significantly delays gastric emptying 1[1].

Mechanism Metformin Metformin (AMPK Activator) GLP1_Sec Intestinal L-Cells (↑ GLP-1 Secretion) Metformin->GLP1_Sec Stimulates Liver Liver ↓ Gluconeogenesis Metformin->Liver AMPK Activation Anagliptin Anagliptin (DPP-4 Inhibitor) DPP4 DPP-4 Enzyme (Degradation Pathway) Anagliptin->DPP4 Competitively Inhibits GLP1_Act Active GLP-1 (Sustained Levels) GLP1_Sec->GLP1_Act Secretes Native GLP-1 DPP4->GLP1_Act Cleaves GLP-1 Pancreas Pancreas ↑ Insulin, ↓ Glucagon GLP1_Act->Pancreas Binds GLP-1R Gastric Stomach Delayed Gastric Emptying GLP1_Act->Gastric Modulates Motility

Synergistic mechanism of Anagliptin and Metformin on GLP-1 preservation and glucose homeostasis.

Clinical Research Workflows & Protocols

To ensure scientific integrity, every experimental protocol must be a self-validating system. The following methodologies are adapted from recent landmark trials to provide robust frameworks for your own research.

Protocol A: Efficacy Evaluation in Treatment-Resistant T2DM (Add-On Therapy)

Derived from the Phase III 2 and CANNA 4 studies, this protocol evaluates the addition of anagliptin to a stable metformin ± insulin regimen[3][4].

  • Causality & Rationale: Patients on basal insulin and metformin frequently suffer from postprandial hyperglycemic excursions. Adding pre-meal rapid-acting insulin increases the risk of severe hypoglycemia. Anagliptin provides glucose-dependent postprandial control without increasing this hypoglycemic risk 4[4][5].

  • Step 1: Patient Screening: Select subjects with inadequate glycemic control (HbA1c 7.0–10.0%) despite stable metformin monotherapy or metformin + insulin therapy[3][5].

  • Step 2: Placebo Run-in (Self-Validation Checkpoint): Administer a single-blind placebo for 1 week. Exclude patients with <70% pill count compliance to ensure that non-response during the trial is due to pharmacodynamics, not poor adherence[4].

  • Step 3: Randomization & Dosing: Randomize 1:1 to Anagliptin (100 mg twice daily) or Placebo, maintaining the background metformin dose[3][4].

  • Step 4: Endpoint Analysis: Measure HbA1c, fasting proinsulin:insulin ratio, and continuous glucose monitoring (CGM) metrics at week 24 to quantify β-cell function improvement[3][4].

Protocol B: Safety Validation in Moderate Renal Impairment (AMELIO Framework)

Derived from the AMELIO study 6[6].

  • Causality & Rationale: Metformin is cleared renally; its accumulation can trigger fatal lactic acidosis. Anagliptin also undergoes active renal elimination (terminal half-life ~4.37 h) 2[3]. This protocol establishes a self-validating safety loop by stratifying doses based on eGFR and strictly monitoring serum lactic acid.

  • Step 1: eGFR Stratification: Divide subjects into Group G3a (eGFR 45 to <60 mL/min/1.73 m²) and Group G3b (eGFR 30 to <45 mL/min/1.73 m²)[6].

  • Step 2: Phase 1 Dosing: Administer Low Dose (LD) fixed combination (Anagliptin 100 mg / Metformin 250 mg BID) for 4 weeks in G3a, and for the full 16 weeks in G3b[6][7].

  • Step 3: Phase 2 Titration: For Group G3a only, titrate up to High Dose (HD) fixed combination (Anagliptin 100 mg / Metformin 500 mg BID) from weeks 4 to 16[6][7].

  • Step 4: Safety Validation Checkpoint: Quantify serum lactic acid at weeks 4, 8, and 16. The protocol is validated as safe if the mean change in lactic acid from baseline does not exceed the predefined non-inferiority margin of 0.7 mmol/L 6[6][7].

ClinicalWorkflow Screening Patient Screening (T2DM + Moderate Renal Impairment) Stratify Stratification by eGFRcr (mL/min/1.73 m²) Screening->Stratify G3a Cohort G3a (45 ≤ eGFR < 60) Stratify->G3a Higher Clearance G3b Cohort G3b (30 ≤ eGFR < 45) Stratify->G3b Lower Clearance Phase1_G3a Weeks 0-4: Low Dose Ana 100mg / Met 250mg BID G3a->Phase1_G3a Phase1_G3b Weeks 0-16: Low Dose Ana 100mg / Met 250mg BID G3b->Phase1_G3b Fixed Maintenance Phase2_G3a Weeks 4-16: High Dose Ana 100mg / Met 500mg BID Phase1_G3a->Phase2_G3a Dose Titration Monitor Safety Endpoint Validation Lactic Acid Margin < 0.7 mmol/L Phase2_G3a->Monitor Phase1_G3b->Monitor

AMELIO study workflow for dosing anagliptin/metformin in moderate renal impairment.

Protocol C: Pharmacokinetic & Gastric Emptying Assessment (Crossover Design)

Derived from recent clinical case reports (Oct 2025) 1[1].

  • Causality & Rationale: The timing of administration fundamentally alters pharmacodynamics. Administering metformin and anagliptin pre-meal maximizes active GLP-1 levels precisely when food enters the stomach. This timing significantly delays gastric emptying, thereby blunting postprandial triglyceride (TG) and glucose spikes compared to post-meal administration 1[1].

  • Step 1: Baseline Stabilization: Ensure patients achieve fasting plasma glucose <140 mg/dL prior to testing[1].

  • Step 2: Meal Tolerance Test 1: Administer the anagliptin/metformin combination 30 minutes before a standardized fat-loaded meal (e.g., test cookies)[1].

  • Step 3: Pharmacokinetic Sampling: Draw blood at 0, 30, 60, 120, 180, and 240 minutes. Assay for plasma TG, blood glucose, active GLP-1, and insulin[1].

  • Step 4: Crossover Validation: Implement a strict 2-day washout period. Repeat Steps 2-3 using a post-meal administration protocol to serve as a self-validating internal control for each subject[1].

Quantitative Data & Benchmarks

The following table summarizes the expected quantitative benchmarks when utilizing the anagliptin and metformin combination across different research contexts, allowing researchers to set accurate hypotheses and power calculations.

Study ContextIntervention ProtocolKey Efficacy OutcomeKey Safety / Mechanistic Outcome
Phase III Add-on Trial 2Anagliptin 100mg BID vs Sitagliptin 100mg QD (on Metformin)HbA1c change: -0.85% (Established non-inferiority)Favorable; significant decrease in fasting proinsulin:insulin ratio
CANNA Study 4Anagliptin 100mg BID vs Placebo (on Insulin + Metformin)HbA1c change: -0.60%Weight neutral; zero reported cases of severe hypoglycemia
AMELIO Study 6Fixed-Dose LD/HD titration (Moderate Renal Impairment)N/A (Primary endpoint was safety)Lactic acid change: -0.09 mmol/L (Well within 0.7 margin)
Gastric Emptying Case 1Pre-meal vs Post-meal administration (Crossover)Drastic reduction in postprandial triglyceridesDelayed gastric emptying; enhanced active GLP-1 peaks

References

  • Title: Anagliptin and sitagliptin as add-ons to metformin for patients with type 2 diabetes: a 24-week, multicentre, randomized, double-blind, active-controlled, phase III clinical trial with a 28-week extension Source: PubMed / Ovid URL
  • Title: Safety of anagliptin/metformin combination tablets evaluated by non-inferiority between pre- and post-serum lactic acid levels in Japanese patients with type 2 diabetes and moderate renal impairment (AMELIO STUDY)
  • Title: EffiCacy and safety of ANagliptin when added to iNsulin and metformin therapy in patients with uncontrolled type 2 diAbetes; randomized, placebo-controlled, double-blind, multicentre trial (CANNA study)
  • Title: Gastric Emptying Delay with Pre-Meal Administration of Metformin and Anagliptin in Type 2 Diabetes: Effects on Postprandial Glucose and Triglyceride Levels in a Two-Case Report Source: American Journal of Case Reports URL

Sources

Application Note: Modulating Atherosclerotic Plaque Development via Anagliptin-Mediated Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cardiovascular Scientists, and Drug Development Professionals Content Focus: Mechanistic insights, in vivo/in vitro protocols, and quantitative benchmarks for studying the pleiotropic anti-atherosclerotic effects of the DPP-4 inhibitor, Anagliptin.

Executive Summary

While primarily developed as a dipeptidyl peptidase-4 (DPP-4) inhibitor for glycemic control, Anagliptin exhibits profound, glucose-independent anti-atherosclerotic properties. Recent cardiovascular research highlights its ability to directly modulate the cellular constituents of the vascular wall and immune system. By simultaneously suppressing vascular smooth muscle cell (VSMC) proliferation and mitigating macrophage-driven inflammation, Anagliptin fundamentally alters the trajectory of atherosclerotic plaque development[1]. This application note provides a comprehensive, self-validating methodological framework for investigating these mechanisms in both murine models and primary cell cultures.

Mechanistic Overview: Dual-Targeting of Macrophages and VSMCs

The atheroprotective efficacy of Anagliptin relies on a dual-axis mechanism that targets the two primary drivers of plaque vulnerability:

  • Macrophage Immunomodulation: Independent of the canonical GLP-1 receptor pathway, Anagliptin activates extracellular signal-regulated kinase 5 (ERK5) in macrophages. This activation inhibits the NF-κB and MAPK signaling cascades, thereby suppressing the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1[1][2].

  • VSMC Senescence and Proliferation: In the vascular intima, Anagliptin inhibits ERK phosphorylation to halt aberrant VSMC proliferation[1]. Furthermore, it protects VSMCs from cytokine-induced cellular senescence by upregulating the NAD+-dependent deacetylase SIRT1. This prevents the accumulation of p16 and p21, restores telomerase activity, and reduces the senescence-associated secretory phenotype (SASP)[3][4].

G cluster_macrophage Macrophage Inflammatory Response cluster_vsmc VSMC Senescence & Proliferation Anagliptin Anagliptin (DPP-4 Inhibitor) ERK5 ERK5 Activation Anagliptin->ERK5 Activates SIRT1 SIRT1 Upregulation Anagliptin->SIRT1 Promotes ERK_VSMC ERK Phosphorylation Anagliptin->ERK_VSMC Inhibits NFkB NF-κB Translocation ERK5->NFkB Inhibits Cytokines TNF-α, IL-6, MCP-1 NFkB->Cytokines Transcribes Plaque Atherosclerotic Plaque Development Cytokines->Plaque Plaque Vulnerability Senescence Cellular Senescence (p16, p21) SIRT1->Senescence Suppresses Senescence->Plaque SASP Secretion Proliferation VSMC Proliferation ERK_VSMC->Proliferation Drives Proliferation->Plaque Intimal Thickening

Mechanistic pathways of Anagliptin in attenuating atherosclerotic plaque development.

In Vivo Workflow: Evaluating Plaque Burden in ApoE-/- Mice

To study the systemic and localized effects of Anagliptin on atherogenesis, the Apolipoprotein E-deficient (ApoE-/-) mouse model is the gold standard.

Model Selection Rationale: ApoE-/- mice exhibit severely impaired clearance of plasma lipoproteins. Even on a standard diet, they spontaneously develop atherosclerotic lesions that closely mimic human pathology, providing a highly reproducible baseline for therapeutic evaluation[1].

Step-by-Step Protocol
  • Animal Grouping & Dosing:

    • Procure 9-week-old male ApoE-/- mice. Acclimate for 1 week.

    • Experimental Choice Causality: Randomize into a Control group (standard rodent diet) and a Treatment group (diet containing 0.3% Anagliptin) for 16 weeks. The 0.3% dosage is specifically calibrated to achieve sufficient plasma concentrations to inhibit soluble DPP-4 activity by >80% without inducing off-target weight loss or altering food consumption[1][5].

  • Tissue Harvesting & Perfusion:

    • Euthanize via CO2 asphyxiation. Perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA) to preserve vascular architecture and prevent lipid washout.

    • Isolate the heart, aortic root, and the entire aorta down to the iliac bifurcation.

  • Histological Processing (Self-Validating Step):

    • Embed the aortic root in OCT compound and cryosection at 10 μm thickness.

    • Validation: Always collect serial sections. Use every 5th section for a different stain to ensure multi-parametric validation of the exact same plaque region.

  • Lipid Core Quantification (Oil Red O):

    • Stain sections with 0.5% Oil Red O in isopropanol for 15 minutes.

    • Causality: Oil Red O specifically partitions into neutral lipid droplets, allowing precise morphometric quantification of the lipid-rich necrotic core—a primary indicator of plaque vulnerability[1].

  • Immunohistochemistry (IHC):

    • Perform antigen retrieval and stain parallel sections for Mac-2/CD68 (macrophage infiltration) and α-SMA (VSMC content). Quantify positive areas using digital pathology software (e.g., ImageJ/Fiji).

In Vitro Workflow: Assessing VSMC Senescence and Inflammation

To isolate the direct effects of Anagliptin on vascular cells without the confounding variables of systemic hemodynamics, an in vitro senescence model is required.

Model Selection Rationale: Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine highly expressed in atherosclerotic lesions. It reliably induces premature cellular senescence in VSMCs, making it an ideal stressor for evaluating Anagliptin's protective SIRT1 pathway[3].

Step-by-Step Protocol
  • Cell Culture & Pre-Treatment:

    • Culture primary rat or human VSMCs in DMEM supplemented with 10% FBS.

    • Starve cells in 0.5% FBS for 24 hours to synchronize the cell cycle.

    • Pre-treat cells with Anagliptin (2.5 μM or 5 μM) for 2 hours.

    • Causality: These specific micromolar concentrations correlate with physiologically relevant doses that maximize DPP-4 inhibition without inducing cellular toxicity[3].

  • Induction of Senescence:

    • Stimulate the cells with 10 ng/mL IL-1β for 24 hours.

  • Self-Validating Control (SIRT1 Silencing):

    • Critical Step: To prove that Anagliptin's mechanism is strictly SIRT1-dependent, transfect a parallel cohort of VSMCs with SIRT1 siRNA 48 hours prior to the Anagliptin/IL-1β treatment.

    • Validation: If Anagliptin fails to rescue telomerase activity or reduce senescence markers in the siRNA group, the causal link to the SIRT1 pathway is definitively established[3].

  • Senescence-Associated β-Galactosidase (SA-β-gal) Assay:

    • Fix cells with 2% formaldehyde/0.2% glutaraldehyde. Incubate with X-gal staining solution at pH 6.0 overnight at 37°C (without CO2). Count the percentage of blue-stained cells.

  • Molecular Readouts:

    • Telomerase Activity: Quantify using a TRAP (Telomeric Repeat Amplification Protocol) assay.

    • Protein Expression: Perform Western blotting for p16, p21, and SIRT1.

Quantitative Data Summary

The following table synthesizes the expected quantitative benchmarks when utilizing Anagliptin in the described experimental models, providing reference targets for assay validation.

ParameterExperimental ModelControl / Stressor BaselineAnagliptin TreatmentBiological Significance
Aortic Lesion Area ApoE-/- Mice (16 weeks)High baseline plaque burdenSignificantly reducedIndicates systemic suppression of atherogenesis[1]
Coronary Intima Area Cholesterol-fed RabbitsEnlarged intima-mediaAttenuated by 43%Prevention of coronary artery occlusion/hyperplasia[5]
TNF-α Secretion IL-1β-treated VSMCs255.4 pg/mL166.2 pg/mL (at 5 μM)Reduction in local pro-inflammatory signaling[3]
SA-β-gal Staining IL-1β-treated VSMCs3.1-fold increaseReduced to 1.6-foldReversal of cellular senescence phenotype[3]
Telomerase Activity IL-1β-treated VSMCs15.8 IU/L24.6 IU/L (at 5 μM)Restoration of cellular replicative capacity[3]

References

  • Dipeptidyl Peptidase‐4 Inhibitor Anagliptin Prevents Intracranial Aneurysm Growth by Suppressing Macrophage Infiltration and Activation, Journal of the American Heart Associ
  • Anagliptin, a DPP-4 Inhibitor, Suppresses Proliferation of Vascular Smooth Muscles and Monocyte Inflammatory Reaction and Attenuates Atherosclerosis in Male apo E-Deficient Mice, Endocrinology,
  • Anagliptin, a dipeptidyl peptidase-4 inhibitor, decreases macrophage infiltration and suppresses atherosclerosis in aortic and coronary arteries in cholesterol-fed rabbits, PubMed,
  • Anagliptin prevented interleukin 1β (IL-1β)-induced cellular senescence in vascular smooth muscle cells through increasing the expression of sirtuin1 (SIRT1), PMC,
  • DPP4 inhibition impairs senohemostasis to improve plaque stability in atherosclerotic mice, Journal of Clinical Investig

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Anagliptin Degradation in Experimental Samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Anagliptin. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the pre-analytical stability of Anagliptin. Accurate quantification of any analyte begins long before the sample reaches the instrument; it starts with robust collection, handling, and storage procedures. This guide offers a combination of theoretical knowledge, practical troubleshooting, and validated protocols to maintain the integrity of your experimental samples.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental principles of Anagliptin stability. Understanding these core concepts is the first step toward preventing analyte degradation.

Q1: What is Anagliptin and why is its stability a concern in experimental samples?
Q2: What are the primary mechanisms of Anagliptin degradation I should be aware of?

Anagliptin is susceptible to several degradation pathways, primarily hydrolysis.

  • Hydrolysis: This is the most significant degradation pathway for Anagliptin. It can occur at two main sites:

    • Cyano Group Hydrolysis: The cyano (-C≡N) group on the pyrrolidine ring can be hydrolyzed to a carboxylic acid metabolite (ANA-M1).[1][3][5] This is a major metabolic pathway in vivo and can also occur in vitro under certain pH and temperature conditions.[1][3]

    • Amide Bond Hydrolysis: The amide linkage in the molecule can also be cleaved under strong acidic or basic conditions, breaking the molecule into smaller fragments.[3]

  • Oxidation: While less common than hydrolysis, oxidative stress (e.g., exposure to peroxides) can lead to the formation of N-oxide and other oxidative degradants.[3][6]

  • Photodegradation: Like many pharmaceuticals, prolonged exposure to UV or high-intensity light can potentially lead to degradation. Therefore, samples should be protected from light.

Q3: How does the sample matrix (e.g., plasma, whole blood, urine) affect Anagliptin stability?

The biological matrix introduces enzymatic and pH-related challenges.

  • Plasma/Whole Blood: These matrices contain various enzymes, including esterases and other hydrolases, that can potentially contribute to Anagliptin degradation. DPP-4 itself is an enzyme present in blood that degrades incretins, and while Anagliptin inhibits it, other enzymes can still be active.[7][8] Blood collection and processing procedures are therefore critical.

  • Urine: The pH of urine can vary significantly (from 4.5 to 8.0). Extreme pH values can accelerate the hydrolysis of Anagliptin's amide or cyano groups. It is crucial to measure and potentially adjust the pH of urine samples upon collection if they are not analyzed immediately.

  • Tissue Homogenates: Tissues like the liver, kidney, and small intestine have high concentrations of metabolic enzymes (e.g., cytochrome P450s, carboxylesterases) and DPP-4.[1][9] During the homogenization process, these enzymes are released and can rapidly degrade Anagliptin if not properly inhibited and kept at low temperatures.[7]

Q4: My Anagliptin concentrations are consistently lower than expected. Could degradation be the cause?

Yes, this is a classic sign of pre-analytical sample instability. If you are confident in your analytical method's accuracy, the next step is to critically evaluate your sample handling workflow. Common culprits include:

  • Slow Processing: Delay between blood collection and centrifugation to plasma can allow for continued enzymatic activity at room temperature.

  • Improper Storage: Storing samples at -20°C instead of -80°C for long-term storage can permit slow degradation over time.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation.[10]

  • Incorrect Anticoagulant/Inhibitors: The choice of blood collection tube is critical. Standard heparin tubes may not be sufficient to halt all enzymatic degradation.

Part 2: Troubleshooting Guide - Pinpointing the Problem

Use this section to diagnose and resolve specific issues you may be encountering.

Issue: High variability in results from samples collected at different times or by different technicians.

Root Cause Analysis: This often points to inconsistencies in the sample collection and initial processing steps. Even minor variations can introduce significant errors.

Caption: Pre-analytical workflow variability.

Solutions & Preventative Actions:

  • Standardize Collection: Implement a strict, standardized protocol for sample collection. Ensure all technicians are trained on the same procedure.

  • Immediate Cooling: Place blood tubes on ice immediately after collection. This slows down enzymatic activity significantly.[10]

  • Prompt Processing: Process samples as quickly as possible, ideally within one hour of collection.[10] If immediate processing is not possible, the stability of Anagliptin in whole blood under your specific collection conditions (e.g., on ice) should be validated.

  • Controlled Centrifugation: Use a refrigerated centrifuge set to 4°C to prevent sample warming during the separation of plasma.

Issue: Low recovery of Anagliptin after sample extraction (e.g., Protein Precipitation or SPE).

Root Cause Analysis: This may not be a degradation issue but rather an extraction inefficiency. However, degradation can occur during the extraction process if samples are left at room temperature for extended periods or exposed to harsh pH conditions.

Solutions & Preventative Actions:

  • Maintain Low Temperature: Perform all extraction steps on ice or using pre-chilled solvents and equipment.

  • pH Control: Ensure the pH of your extraction solvents is compatible with Anagliptin stability (near neutral). Avoid highly acidic or basic conditions unless specifically required for the extraction mechanism and validated for stability.

  • Method Optimization: Re-evaluate your extraction method. For protein precipitation, ensure the ratio of plasma to organic solvent (e.g., acetonitrile) is optimal. For Solid-Phase Extraction (SPE), ensure the cartridge type, wash steps, and elution solvent are appropriate for Anagliptin's chemical properties.[11]

  • Minimize Evaporation Time: If a solvent evaporation step is used, perform it at a low temperature (e.g., < 40°C) and for the shortest time necessary to prevent concentration of non-volatile components that could alter pH or stability.

Part 3: Validated Protocols & Data

This section provides actionable protocols and data to guide your experimental setup.

Protocol 1: Recommended Blood Collection and Plasma Processing

This protocol is designed to maximize the stability of Anagliptin in blood samples.

Materials:

  • Pre-chilled K2-EDTA blood collection tubes.

  • Ice bath.

  • Refrigerated centrifuge (4°C).

  • Calibrated pipettes.

  • Cryogenic vials for plasma storage.

Procedure:

  • Collection: Collect whole blood directly into a K2-EDTA tube. EDTA is preferred as it chelates divalent cations, inhibiting some enzymatic activity.

  • Mixing: Gently invert the tube 8-10 times to ensure proper mixing of blood and anticoagulant. Do not shake vigorously to avoid hemolysis.

  • Immediate Cooling: Place the tube immediately into an ice bath.

  • Centrifugation: Within 1 hour of collection, centrifuge the tube at 1,500-2,000 x g for 15 minutes at 4°C.

  • Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.

  • Storage: Immediately transfer plasma aliquots into clearly labeled cryogenic vials.

  • Freezing: Snap-freeze the plasma aliquots in a dry ice/ethanol bath or by placing them in the coldest part of a -80°C freezer.

Protocol 2: Short-Term and Long-Term Sample Storage

Proper storage is non-negotiable for maintaining sample integrity.

  • Short-Term (up to 24 hours): Store plasma samples at 2-8°C (refrigerated).

  • Intermediate (up to 1 month): Store plasma samples at -20°C.

  • Long-Term (> 1 month): Store plasma samples at ≤ -70°C (ideally -80°C). This is the gold standard for long-term stability of small molecules in biological matrices.

  • Freeze-Thaw Cycles: Avoid more than 1-2 freeze-thaw cycles.[10] If repeated analysis from the same sample is necessary, prepare smaller, single-use aliquots during the initial processing.

Data Summary: Anagliptin Stability

The following table summarizes typical stability data based on forced degradation studies and general principles for DPP-4 inhibitors.[3][6][12] Specific stability percentages can vary based on the exact matrix and conditions.

ConditionStressorTypical ObservationRecommendation
Acidic 0.1 M HCl, RTSignificant degradation via amide hydrolysis.Avoid acidic conditions during processing and storage.
Basic 0.1 M NaOH, RTSignificant degradation via amide hydrolysis.[13]Buffer samples to a neutral pH if necessary.
Oxidative 3% H₂O₂, RTModerate degradation.[6]Avoid exposure to oxidizing agents.
Thermal 60°CPotential for accelerated hydrolysis.Keep samples cool at all times.
Photolytic UV LightPotential for degradation.Use amber tubes or protect samples from light.
Freeze-Thaw 3 Cycles (-80°C to RT)Potential for >10% degradation.Aliquot samples for single use.

Part 4: Advanced Topics

Designing a Forced Degradation Study

To rigorously test the stability of Anagliptin in your specific matrix or formulation, a forced degradation study is recommended. This is a core requirement of ICH guidelines for stability testing.[14][15][16]

Caption: Forced degradation study workflow.

The goal is to achieve 5-20% degradation of the drug to ensure that the analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[17]

References

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
  • Anagliptin - Diabetes Mellitus. PDB-101.
  • Filist et al. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules. 2023. Available from: [Link]

  • Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia.
  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available from: [Link]

  • Overviews on Analytical Methods of Anagliptin and Metformin Hydrocholride. ResearchGate. 2016.
  • Quality guidelines: stability. European Medicines Agency. Available from: [Link]

  • Dipeptidyl Peptidase 4 Inhibitors. Encyclopedia MDPI. 2023. Available from: [Link]

  • What is the mechanism of Anagliptin? Patsnap Synapse. 2024. Available from: [Link]

  • Metabolic transformation of anagliptin (ANA) and vildagliptin (VILDA) via hydrolysis of the cyano group. ResearchGate. Available from: [Link]

  • Pandya CP, Rajput SJ. Stress Degradation Studies of Anagliptin, Development of Validated Stability Indicating Method, Degradation Kinetics Study, Identification and Isolation of Degradation Products.
  • Majithia R, Shah J. Development and validation of analytical method for estimation of anagliptin in tablet dosage form by U.V. spectrophotometric method. ResearchGate. 2015. Available from: [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Available from: [Link]

  • Note for guidance on in-use stability testing of human medicinal products. European Medicines Agency. 2001. Available from: [Link]

  • Furuta S, et al. The Relationship between Anagliptin Concentration Showing Over 80% Inhibition of Plasma Dipeptidyl Peptidase-4 Activity and its Protective Effect against Glucagon-like Peptide-1 Degradation. Basic & Clinical Pharmacology & Toxicology.
  • Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. Available from: [Link]

  • A Comprehensive Review on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Mechanism, Therapeutic Applications, and Future Perspectives. Cureus. 2025.
  • Komatsu H, et al. Dipeptidyl Peptidase-4 Greatly Contributes to the Hydrolysis of Vildagliptin in Human Liver. Drug Metabolism and Disposition. 2015.
  • Ayoub BM.
  • Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommend
  • Composition of anagliptin and metabolites in plasma after a single oral dose of 10 mg/kg [14C]anagliptin to rats and dogs. ResearchGate. Available from: [Link]

  • AJ C - Asian Publication Corporation. Available from: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • Degradation pathway in a alkaline conditions and b oxidative conditions. ResearchGate. Available from: [Link]

  • Filist M, et al. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI. 2023. Available from: [Link]

  • Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Waters. Available from: [Link]

  • FORCED DEGRADATION STUDIES ON LINAGLIPTIN TABLETS BY REVERSE PHASE HPLC METHOD. World Journal of Pharmaceutical Research. Available from: [Link]

  • Different analytical methods for quantitative determination of alogliptin benzoate as single drug either in a biological sample or pharmaceutical dosage forms.
  • Stability and bioactivity studies on dipeptidyl peptidase IV resistant glucogan-like peptide-1 analogues. PubMed. 2012.
  • In Vitro Metabolic Stability of a Casein-Derived Dipeptidyl Peptidase-IV (DPP-IV)
  • Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. myadlm.org. 2025.
  • Development and validation of a new analytical method for determination of linagliptin in bulk by visible spectrophotometer. PMC.
  • Anagliptin Monotherapy for Six Months in Patients With Type 2 Diabetes Mellitus and Hyper-Low-Density Lipoprotein Cholesterolemia Reduces Plasma Levels of Fasting Low-Density Lipoprotein Cholesterol and Lathosterol: A Single-Arm Intervention Trial. PMC.
  • Furuta S, et al.
  • He S, et al. Stability of glucagon-like peptide 1 and glucagon in human plasma. Endocrine Connections. 2015.
  • Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-). Semantic Scholar. 2021.

Sources

Anagliptin Technical Support Center: Quality Control & Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Anagliptin Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most complex chromatographic and mass spectrometric challenges encountered during Anagliptin quality control (QC) and purity assessments. This guide moves beyond basic troubleshooting to explain the physicochemical causality behind each method, ensuring your analytical workflows are robust, reproducible, and self-validating.

Section 1: Chiral Purity & Enantiomeric Separation

Q1: Why am I seeing poor resolution and severe peak tailing between the (R)-Anagliptin active pharmaceutical ingredient and the (S)-isomer on a chiral stationary phase?

Causality & Expert Insight: Anagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor containing basic amine groups. When using polysaccharide-based chiral stationary phases (like cellulose tris(4-methylbenzoate)), chiral recognition relies heavily on hydrogen bonding, dipole-dipole interactions, and steric fit within the chiral cavities. However, the free silanol groups on the underlying silica support of the column are highly acidic. The basic secondary amines in Anagliptin interact strongly with these silanols, causing secondary ion-exchange interactions. This manifests as severe peak tailing and co-elution of the enantiomers. Adding a basic modifier like Diethylamine (DEA) competitively binds to these active silanol sites, suppressing the secondary interactions and restoring sharp peak shapes to achieve a resolution ( Rs​ ) > 1.5[1][2].

Protocol 1: Validated Isocratic Normal Phase Chiral HPLC Method
  • Column: Lux Cellulose-3 (250 × 4.6 mm, 5 μm)[1].

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v)[1].

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV at 254 nm.

  • Column Temperature: Ambient (25°C).

Step-by-Step Workflow:

  • Column Equilibration: Flush the column with Isopropyl Alcohol (IPA) at 0.5 mL/min for 6 hours to remove any residual reversed-phase solvents, followed by the mobile phase for 1 hour.

  • Sample Preparation: Dissolve Anagliptin racemate standard in the mobile phase to a concentration of 10 μg/mL.

  • Self-Validation Checkpoint (System Suitability): Inject the racemate standard. The system is only validated for QC release if the (S)-isomer elutes first (approx. 8.09 min), followed by the (R)-isomer (approx. 9.11 min), with a resolution factor ( Rs​ ) 1.5 and a tailing factor ( T ) 1.5[3].

  • Sample Analysis: Inject the formulated sample (10 μL). Quantify the undesired enantiomer against a known standard curve.

ChiralWorkflow A Sample Prep: Anagliptin Racemate B Stationary Phase: Lux Cellulose-3 A->B C Mobile Phase: Hexane:EtOH (80:20) B->C D Add Basic Modifier: 0.1% Diethylamine C->D E Resolution Check Rs > 1.5? D->E F Validated Quantitation at 254 nm E->F Yes G Troubleshoot: Adjust DEA E->G No G->D

Workflow for optimizing Anagliptin enantiomeric resolution using chiral HPLC.

Section 2: Stability-Indicating Assays & Degradation Profiling

Q2: During forced degradation studies, Anagliptin shows excessive degradation under alkaline and oxidative conditions. How do I accurately profile these degradants without inducing in-source fragmentation during LC-MS analysis?

Causality & Expert Insight: Anagliptin is highly susceptible to specific chemical stress pathways. Under alkaline conditions, the cyanopyrrolidine moiety undergoes rapid base-catalyzed hydrolysis, converting the nitrile group (-CN) into an primary amide (-CONH2)[4][5]. Under oxidative stress (e.g., H2​O2​ ), the nitrogen atoms in the 2-methylpyrazolo[1,5-a]pyrimidine ring are prone to N-oxidation[5]. When profiling these via LC-QTOF-MS/MS, using harsh declustering potentials or high capillary voltages will cause the fragile N-oxide bonds to cleave in the MS source, leading to false identification of the parent drug instead of the degradant. Soft ionization parameters (ESI+) are mandatory.

Table 1: Quantitative Summary of Anagliptin Forced Degradation
Stress ConditionReagent / TempTimeDegradation (%)Major Degradant IdentifiedStructural Mechanism
Alkaline 0.1N NaOH, 25°C5 hrs>20%ANA-Alkali (m/z +18 shift)Hydrolysis of cyanopyrrolidine to amide
Oxidative 3% H2​O2​ , 25°C5 hrs>15%ANA-N-Oxide (m/z +16 shift)N-oxidation at pyrazolo-pyrimidine ring
Acidic 0.1N HCl, 25°C5 hrs<5%None (Stable)Resists acid hydrolysis
Thermal 60°C Solid State7 days<2%None (Stable)Thermally stable
Photolytic UV Light (254 nm)24 hrs<2%None (Stable)Photostable

Data synthesized from established stability-indicating methods[4][5].

Protocol 2: UPLC-QTOF-MS/MS Method for Degradant Profiling
  • Column: BEH C18 (100 mm × 2.1 mm, 1.7 μm)[5].

  • Mobile Phase A: 10 mM Ammonium Formate (aqueous)[5].

  • Mobile Phase B: Acetonitrile (organic)[5].

  • Gradient: Time-programmed elution (e.g., 5% B to 95% B over 15 minutes).

Step-by-Step Workflow:

  • Sample Stressing: Expose 10 μg/mL Anagliptin to 0.1N NaOH for 5 hours. Neutralize with 0.1N HCl prior to injection to protect the UPLC column silica[5].

  • MS Tuning: Set the ESI source to positive mode. Lower the capillary voltage to 2.5 kV and the cone voltage to 20 V to prevent in-source fragmentation of the N-oxide degradant.

  • Self-Validation Checkpoint (Mass Accuracy): Inject a known standard of Anagliptin. Ensure the exact mass of the [M+H]+ ion (m/z 384.2) is measured within 5 ppm mass error before analyzing the stressed samples.

  • Data Acquisition: Run the gradient and acquire MS/MS spectra using collision energies between 15-30 eV to elucidate the structure of the +18 Da (alkaline) and +16 Da (oxidative) mass shifts.

DegradationWorkflow API Anagliptin API Stress Forced Degradation (Base / H2O2) API->Stress UPLC UPLC Separation (BEH C18) Stress->UPLC MS ESI-QTOF-MS/MS (Positive Mode) UPLC->MS ID Degradant ID (Hydrolysis/N-oxide) MS->ID

LC-MS/MS workflow for profiling Anagliptin forced degradation products.

Section 3: Sample Recovery & Assay Precision

Q3: Why am I seeing low recovery of Anagliptin and baseline drift during routine RP-HPLC assays of formulated tablets?

Causality & Expert Insight: Low recovery is often a sample preparation artifact. Anagliptin is highly hydrophilic and basic. If extracted in a purely aqueous, unbuffered solvent, it can ionize and non-specifically bind to the active sites of glass volumetric flasks or standard syringe filters. Baseline drift during the assay is typically caused by inadequate buffering capacity in the mobile phase. If the mobile phase pH drifts near the pKa of Anagliptin's amine groups, the drug's ionization state fluctuates, causing retention time shifts and broad peaks.

Protocol 3: Optimized Sample Extraction & Isocratic Assay
  • Extraction Solvent: Acetonitrile : Water (18:82, v/v) with 0.1% Formic Acid.

  • Filter Material: 0.45 μm PTFE (Avoid glass microfiber or nylon).

Step-by-Step Workflow:

  • Extraction: Weigh 10 mg of Anagliptin tablet powder into a 10 mL volumetric flask. Add the extraction solvent.

  • Sonication: Sonicate for three cycles of 10 minutes each to ensure complete disruption of the tablet excipient matrix.

  • Filtration: Filter through a 0.45 μm PTFE membrane. Discard the first 2 mL of filtrate to saturate any potential binding sites on the membrane.

  • Self-Validation Checkpoint (Recovery): Spike a known concentration of Anagliptin API into a placebo matrix. Process alongside the sample. The system is validated if the spiked recovery is between 98.0% and 102.0%.

RecoveryWorkflow Sample Formulated Sample Buffer Add Buffer (pH 7.0) Prevent Ionization Sample->Buffer Extract Solvent Extraction (Acetonitrile:Water) Buffer->Extract Filter Filter (0.45µm PTFE) Avoid Glass Binding Extract->Filter Analyze HPLC Injection Filter->Analyze

Optimized sample preparation workflow to maximize Anagliptin recovery.

References

  • Indo American Journal of Pharmaceutical Research (IAJPR)
  • International Journal of Chemical & Pharmaceutical Analysis (IJCPA)
  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II)
  • Stress Degradation Studies of Anagliptin, Development of Validated Stability Indicating Method, Degradation Kinetics Study, Identification and Isolation of Degradation Products Chromatographia / ResearchGate URL

Sources

Validation & Comparative

A Head-to-Head Preclinical Comparison of Anagliptin and Linagliptin for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to In Vitro Potency, Pharmacokinetics, and In Vivo Efficacy

For drug development professionals and researchers in the field of metabolic diseases, selecting the optimal dipeptidyl peptidase-4 (DPP-4) inhibitor for further investigation is a critical decision. This guide provides a detailed, head-to-head preclinical comparison of two prominent DPP-4 inhibitors, Anagliptin and Linagliptin. By synthesizing available data from in vitro, and in vivo animal studies, this document offers an objective analysis of their respective biochemical properties, pharmacokinetic profiles, and glucose-lowering efficacy.

Mechanism of Action: A Shared Pathway to Glycemic Control

Both Anagliptin and Linagliptin exert their therapeutic effects by inhibiting the DPP-4 enzyme.[1][2] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, both drugs increase the circulating levels of active GLP-1 and GIP. This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells, ultimately leading to improved glycemic control.[1][2] The glucose-dependent nature of this mechanism confers a low risk of hypoglycemia, a significant advantage in the management of type 2 diabetes.

DPP-4_Inhibition_Pathway cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Enzyme Action cluster_2 Therapeutic Intervention cluster_3 Downstream Effects Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Incretin Release (GLP-1, GIP)->DPP-4 Enzyme Degradation Increased Active Incretins Increased Active Incretins Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Anagliptin / Linagliptin Anagliptin / Linagliptin Anagliptin / Linagliptin->DPP-4 Enzyme Inhibition Pancreatic β-cells Pancreatic β-cells Increased Active Incretins->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells Increased Active Incretins->Pancreatic α-cells Inhibits Increased Insulin Secretion Increased Insulin Secretion Pancreatic β-cells->Increased Insulin Secretion Decreased Glucagon Secretion Decreased Glucagon Secretion Pancreatic α-cells->Decreased Glucagon Secretion Improved Glycemic Control Improved Glycemic Control Increased Insulin Secretion->Improved Glycemic Control Decreased Glucagon Secretion->Improved Glycemic Control

Caption: Mechanism of action for Anagliptin and Linagliptin via DPP-4 inhibition.

In Vitro Potency and Selectivity: A Biochemical Showdown

The cornerstone of a successful targeted therapy lies in its potency and selectivity for the intended target. Preclinical in vitro assays are fundamental in defining these characteristics.

Anagliptin demonstrates potent inhibition of the human DPP-4 enzyme with a reported half-maximal inhibitory concentration (IC50) of 3.8 nM.[3] Importantly, it exhibits a high degree of selectivity for DPP-4 over other related proteases. The IC50 values for DPP-8 and DPP-9 are reported to be approximately 18- and 16-fold higher, respectively, than for DPP-4.[2]

Linagliptin is also a highly potent DPP-4 inhibitor, with a reported IC50 value of 1 nM for the human enzyme.[4] It boasts an exceptional selectivity profile, with a more than 10,000-fold higher selectivity for DPP-4 compared to DPP-8 and DPP-9.[1][4] This high selectivity is a critical attribute, as off-target inhibition of DPP-8 and DPP-9 has been associated with toxicity in preclinical models.[5]

ParameterAnagliptinLinagliptinReference
DPP-4 IC50 (human) 3.8 nM1 nM[3][4]
DPP-4 IC50 (mouse) Not specifiedConsistent with human[6]
Selectivity vs. DPP-8 ~18-fold>10,000-fold[2][4]
Selectivity vs. DPP-9 ~16-fold>10,000-fold[2][4]
Table 1: In Vitro Inhibitory Activity and Selectivity

Pharmacokinetic Profiles in Preclinical Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is paramount for predicting its in vivo behavior and dosing regimen.

Anagliptin exhibits moderate to good oral absorption in preclinical species, with bioavailability ranging from 38.1% to 85.5% in rats, depending on the dose, and 70.4% in dogs.[7] Following absorption, it distributes to tissues with high DPP-4 expression, such as the small intestine, kidney, and liver.[7] In both rats and dogs, the primary circulating component is the unchanged parent drug.[7] Elimination occurs through both urinary and biliary excretion.[7]

Linagliptin is characterized by a non-linear pharmacokinetic profile due to its high-affinity binding to DPP-4 in plasma and tissues.[4] This binding contributes to its long terminal half-life of over 100 hours.[1] Unlike many other DPP-4 inhibitors, Linagliptin is primarily eliminated via the bile and gut, with minimal renal excretion.[4] This characteristic suggests that dose adjustments may not be necessary in patients with renal impairment.

ParameterAnagliptin (Rats)Anagliptin (Dogs)Linagliptin (Rats)Reference
Bioavailability 38.1% - 85.5% (dose-dependent)70.4%Not specified[7]
Distribution High in small intestine, kidney, liverHigh in small intestine, kidney, liverHigh in DPP-4 expressing tissues (kidney, liver, lung)[7][8]
Primary Elimination Route Urinary and BiliaryUrinaryBiliary/Fecal[4][7]
Table 2: Comparative Pharmacokinetic Parameters in Preclinical Models

In Vivo Efficacy in Diabetic Animal Models

The ultimate preclinical validation of an anti-diabetic agent is its ability to improve glycemic control in relevant animal models of type 2 diabetes.

Anagliptin has demonstrated efficacy in rodent models of diabetes. In apolipoprotein E-deficient mice, a model of atherosclerosis, Anagliptin treatment reduced the accumulation of monocytes and macrophages in the vascular wall.[3] While this study focused on cardiovascular endpoints, it underscores the in vivo activity of Anagliptin.

Linagliptin has been extensively studied in various diabetic animal models. In diabetic Zucker rats, Linagliptin acutely reduces glucose concentrations following an oral glucose tolerance test (OGTT) and elevates active GLP-1 levels.[4] In diabetic db/db mice, a model that recapitulates many aspects of human type 2 diabetes, long-term treatment with Linagliptin has been shown to alleviate liver steatosis.[9][10] Furthermore, in a hyperglycemic mouse model of stroke, Linagliptin significantly decreased infarct volume and reduced neuronal cell death.[11]

While direct comparative efficacy studies are limited, both drugs demonstrate robust in vivo activity consistent with their mechanism of action. The choice of animal model is crucial in these assessments; for instance, the Zucker diabetic fatty (ZDF) rat is a well-established model of insulin resistance and progressive β-cell failure, while the db/db mouse model is characterized by obesity-driven insulin resistance.[10][12]

Preclinical Safety and Tolerability

Preclinical safety evaluation is a critical step in drug development. Both Anagliptin and Linagliptin have been shown to be well-tolerated in animal studies. No serious adverse effects have been reported in preclinical trials of Anagliptin.[13] Similarly, preclinical toxicity studies of Linagliptin revealed a high safety margin, with no genotoxic or teratogenic effects observed.[14] Carcinogenicity studies in rats and mice did not show drug-related tumors at clinically relevant exposures.[8]

Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are generalized protocols for key preclinical assays.

In Vitro DPP-4 Inhibition Assay

This protocol outlines a typical fluorometric assay to determine the IC50 of a test compound against DPP-4.

DPP4_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - DPP-4 Enzyme - Fluorogenic Substrate (e.g., Gly-Pro-AMC) - Assay Buffer - Test Compounds (Anagliptin/Linagliptin) start->prepare_reagents plate_setup Plate Setup (96-well): - Add Assay Buffer - Add serial dilutions of Test Compounds - Add DPP-4 Enzyme prepare_reagents->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Initiate Reaction: Add Fluorogenic Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation measure_fluorescence Measure Fluorescence (Ex: ~360 nm, Em: ~460 nm) incubation->measure_fluorescence data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 value measure_fluorescence->data_analysis end End data_analysis->end

Sources

Cross-Validation of Anagliptin’s Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dipeptidyl peptidase-4 (DPP-4) inhibitors are foundational in the management of type 2 diabetes, primarily functioning by preventing the degradation of incretin hormones. However, emerging preclinical and clinical data reveal that specific molecules within this class—most notably Anagliptin —exhibit potent, pleiotropic anti-inflammatory properties that extend far beyond glycemic control. For drug development professionals and translational researchers, understanding the precise mechanistic divergence between Anagliptin and alternative DPP-4 inhibitors is critical for designing next-generation cardiovascular and metabolic therapies.

This guide objectively evaluates Anagliptin's anti-inflammatory efficacy, detailing its unique signaling pathways, comparing its performance against standard alternatives, and providing a self-validating experimental framework for laboratory replication.

Mechanistic Causality: The GLP-1-Independent Axis

The conventional understanding of DPP-4 inhibitors attributes their anti-inflammatory benefits to systemic GLP-1 preservation. However, Anagliptin demonstrates a direct, GLP-1-independent effect on macrophage polarization and cytokine suppression.

When RAW264.7 macrophages—which natively express negligible levels of DPP-4—are exposed to lipopolysaccharide (LPS) or lipotoxicity (palmitate), Anagliptin significantly suppresses the degradation of IκBα and the subsequent phosphorylation of p65, JNK, and p38 . Crucially, this suppression of the NF-κB and AP-1 signaling pathways occurs even in the presence of Exendin 9-39, a GLP-1 receptor inverse agonist . This proves that Anagliptin's efficacy is not merely a byproduct of incretin signaling but involves direct intracellular kinase modulation. Specifically, Anagliptin activates ERK5 (Extracellular signal-regulated kinase 5), a pathway analogous to the anti-inflammatory mechanisms utilized by statins, leading to robust suppression of TNF-α and MCP-1 .

G LPS LPS / Lipotoxicity TLR4 TLR4 Receptor LPS->TLR4 MAPK p38 MAPK / JNK TLR4->MAPK NFkB NF-κB (p65) TLR4->NFkB Ana Anagliptin (DPP-4i) Ana->MAPK Inhibits Ana->NFkB Inhibits ERK5 ERK5 Activation Ana->ERK5 Activates Cytokines TNF-α, IL-6, MCP-1 (Pro-inflammatory) MAPK->Cytokines NFkB->Cytokines ERK5->Cytokines Suppresses

Fig 1: GLP-1-independent anti-inflammatory signaling mechanism of Anagliptin in macrophages.

Comparative Efficacy: Anagliptin vs. Alternative Interventions

To objectively evaluate Anagliptin, it must be cross-validated against standard-of-care alternatives (e.g., Sitagliptin) across both highly controlled preclinical environments and complex clinical realities.

Preclinical Divergence (Atherosclerosis & Vascular Inflammation)

In apolipoprotein E (apoE)-deficient mice and cholesterol-fed rabbit models, Anagliptin profoundly reduces macrophage accumulation in the vascular wall and suppresses smooth muscle cell proliferation, directly attenuating atherosclerosis . While Sitagliptin also reduces local inflammation, Anagliptin's unique ability to activate ERK5 provides a more robust suppression of localized vascular lesions and intracranial aneurysm growth compared to other agents in its class .

Clinical Translation: The REASON Trial

The REASON trial sub-analysis provides a critical translational reality check. In a 52-week study comparing Anagliptin (200 mg/day) and Sitagliptin (50 mg/day) in diabetic patients with dyslipidemia, neither drug significantly reduced high-sensitivity C-reactive protein (hs-CRP) or IL-6 from baseline .

The Causality: Why did the robust in vitro anti-inflammatory effects fail to translate into systemic hs-CRP reduction? The patient cohort was concurrently treated with moderate-intensity statins. Statins are potent anti-inflammatory agents that also operate via ERK5 activation. The baseline statin therapy likely established an inflammatory "floor effect," masking the additive benefits of the DPP-4 inhibitors . However, Anagliptin was statistically superior to Sitagliptin in lowering LDL-C, highlighting a distinct lipid-modulating advantage.

Quantitative Data Summary
ParameterAnagliptinSitagliptinMechanistic Divergence & Causality
Macrophage Infiltration (In vivo)Strong SuppressionModerate SuppressionAnagliptin actively drives ERK5-mediated suppression of MCP-1, limiting monocyte chemotaxis.
NF-κB / AP-1 Inhibition (In vitro)High EfficacyModerate EfficacyAnagliptin directly prevents IκBα degradation independent of GLP-1R signaling.
LDL-C Reduction (Clinical)Superior (-4.5 mg/dL diff)BaselineAnagliptin exhibits distinct lipid-lowering properties in dyslipidemic cohorts.
hs-CRP Reduction (Clinical)Neutral (Statin masked)Neutral (Statin masked)Concurrent statin use establishes an inflammatory floor, masking systemic cytokine shifts.

Self-Validating Experimental Protocol

To rigorously cross-validate Anagliptin's anti-inflammatory properties in your own laboratory, you must utilize a self-validating system that isolates the GLP-1-independent mechanism. The following protocol employs RAW264.7 macrophages, utilizing a GLP-1R blockade to ensure any observed cytokine suppression is a direct intracellular effect of the investigational compound.

Protocol Step1 Seed RAW264.7 Macrophages Step2 Exendin 9-39 (GLP-1R Blockade) Step1->Step2 Step3 Anagliptin / Sitagliptin (10-100 μM) Step2->Step3 Step4 LPS Stimulation (10 ng/mL, 16h) Step3->Step4 Step5 Quantify: NF-κB, ERK5, Cytokines Step4->Step5

Fig 2: Self-validating in vitro workflow for isolating direct DPP-4i anti-inflammatory effects.

Step-by-Step Methodology
  • Cell Seeding & Synchronization: Seed RAW264.7 macrophages at 1×105 cells/well in 6-well plates.

    • Causality: RAW264.7 cells are selected specifically because their endogenous DPP-4 expression is negligible, ruling out standard extracellular incretin preservation as the primary variable .

  • GLP-1 Receptor Blockade: Pre-incubate cells with 1 μM Exendin 9-39 for 30 minutes.

    • Causality: This inverse agonist neutralizes any residual or autocrine GLP-1 signaling. If the drug still suppresses inflammation, the mechanism is definitively GLP-1-independent .

  • Compound Administration: Treat parallel cohorts with Anagliptin (10 μM and 100 μM) and Sitagliptin (10 μM and 100 μM) for 1 hour to establish baseline kinase modulation.

  • Lipotoxicity / Inflammatory Induction: Stimulate the cells with 10 ng/mL LPS or 200 μM Palmitate for 16 hours.

    • Causality: LPS triggers the TLR4/NF-κB axis, mimicking the acute inflammatory stress seen in diabetic endotoxemia and atherosclerosis.

  • Downstream Quantification:

    • Western Blot: Extract nuclear and cytosolic fractions. Probe for nuclear p65 (confirming NF-κB activation blockade), phosphorylated ERK5, and cytosolic IκBα degradation.

    • RT-qPCR: Quantify mRNA expression of M1 macrophage markers (TNF-α, IL-6, MCP-1) versus M2 markers (Arg1, CD206) to confirm phenotypic polarization shifts.

References

  • Title: DPP-IV inhibitor anagliptin exerts anti-inflammatory effects on macrophages, adipocytes, and mouse livers by suppressing NF-κB activation. Source: American Journal of Physiology-Endocrinology and Metabolism (2015). URL: [Link]

  • Title: Dipeptidyl Peptidase-4 Inhibitor Anagliptin Prevents Intracranial Aneurysm Growth by Suppressing Macrophage Infiltration and Activation. Source: Journal of the American Heart Association (2017). URL: [Link]

  • Title: Anagliptin, a DPP-4 Inhibitor, Suppresses Proliferation of Vascular Smooth Muscles and Monocyte Inflammatory Reaction and Attenuates Atherosclerosis in Male apo E-Deficient Mice. Source: Endocrinology (2013). URL: [Link]

  • Title: Effect of Anagliptin versus Sitagliptin on Inflammatory Markers: Sub-Analysis from the REASON Trial. Source: Therapeutics and Clinical Risk Management / PubMed Central (2020). URL: [Link]

A Comparative Guide to the Reproducibility of Anagliptin's Effects on Glycemic Control

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the reproducibility of anagliptin's effects on glycemic control in patients with type 2 diabetes mellitus (T2DM). As a dipeptidyl peptidase-4 (DPP-4) inhibitor, anagliptin's primary role is to enhance the incretin system, thereby improving glucose homeostasis.[1][2] This document will objectively compare its performance with other DPP-4 inhibitors, supported by experimental data from clinical trials, and offer insights into the factors influencing its therapeutic consistency.

The Incretin Effect and Anagliptin's Mechanism of Action

The therapeutic efficacy of anagliptin is rooted in its ability to inhibit the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By preventing this degradation, anagliptin increases the circulating levels and prolongs the action of active incretins.[1] This enhancement of the incretin effect leads to glucose-dependent insulin secretion and suppression of glucagon release, ultimately resulting in improved glycemic control with a low intrinsic risk of hypoglycemia.[1][4][5]

Anagliptin Mechanism of Action cluster_0 Postprandial State cluster_1 Pancreatic Response cluster_2 DPP-4 Inhibition Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Insulin Secretion Insulin Secretion Incretin Release (GLP-1, GIP)->Insulin Secretion Stimulates Glucagon Suppression Glucagon Suppression Incretin Release (GLP-1, GIP)->Glucagon Suppression Inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Release (GLP-1, GIP)->DPP-4 Enzyme Improved Glycemic Control Improved Glycemic Control Insulin Secretion->Improved Glycemic Control Glucagon Suppression->Improved Glycemic Control Anagliptin Anagliptin Anagliptin->DPP-4 Enzyme Inhibits Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Degrades

Caption: Mechanism of Anagliptin on Glycemic Control.

Reproducibility of Anagliptin's Glycemic Efficacy: A Review of Clinical Data

The consistency of a drug's effect is a cornerstone of its clinical utility. Multiple clinical trials have evaluated the efficacy of anagliptin, demonstrating a reproducible reduction in key glycemic markers.

Monotherapy and Combination Therapy:

Phase II and III clinical trials have consistently shown that anagliptin, as both monotherapy and add-on therapy, significantly improves glycemic control.

  • Monotherapy: In a 12-week Phase II trial, anagliptin monotherapy at doses of 200 mg and 400 mg daily resulted in HbA1c reductions of 0.75% and 0.82%, respectively.[6] A 52-week study further confirmed the long-term efficacy of anagliptin monotherapy, showing sustained improvements in HbA1c levels.[6] Another study of anagliptin monotherapy for six months in patients with type 2 diabetes and high cholesterol also showed a significant decrease in HbA1c levels, from a mean of 6.51% to 6.14%.[4]

  • Combination Therapy: When used as an add-on to other oral antidiabetic agents (OADs) such as α-glucosidase inhibitors, biguanides, sulfonylureas, and thiazolidinediones, anagliptin has demonstrated significant reductions in HbA1c, fasting plasma glucose (FPG), and postprandial blood glucose over 52 weeks.[6] A pooled analysis of Phase II and II/III trials revealed that at 12 weeks, the goal achievement rate for an HbA1c level below 7.0% was substantial when anagliptin was combined with various OADs.[6]

Table 1: Summary of Anagliptin's Effect on HbA1c in Various Clinical Trial Settings

Trial Phase/TypeTreatmentDurationMean Change in HbA1c from BaselineReference
Phase IIAnagliptin 200 mg/day (monotherapy)12 weeks-0.75% ± 0.50%[6]
Phase IIAnagliptin 400 mg/day (monotherapy)12 weeks-0.82% ± 0.46%[6]
Phase IIIAnagliptin 200 mg/day (monotherapy)52 weeksSignificant sustained improvement[6]
Phase IIIAnagliptin 200 mg/day (add-on to OADs)52 weeksSignificant decrease in HbA1c, FPG, and postprandial glucose[6]
Prospective TrialAnagliptin 200 mg twice daily24 weeksSignificant reduction[7]
Retrospective CohortAnagliptin (vs. Linagliptin)2 yearsSignificant improvement[8]
Comparative Efficacy: Anagliptin vs. Other DPP-4 Inhibitors

A critical aspect of evaluating a drug's profile is its performance relative to other agents in the same class. Head-to-head trials provide the most direct evidence for such comparisons.

Anagliptin vs. Sitagliptin:

  • Glycemic Variability: A 12-week, double-blind, randomized controlled trial comparing anagliptin (100 mg twice daily) with sitagliptin (100 mg once daily) found that while both drugs had similar effects on HbA1c and FPG, anagliptin was superior in reducing glycemic variability, as measured by the mean amplitude of glycemic excursion (MAGE).[9][10][11] The anagliptin group also showed a greater increase in time-in-range (TIR) after dinner.[9][10][11]

  • LDL Cholesterol: The REASON (Randomized Evaluation of Anagliptin versus Sitagliptin On low-density lipoproteiN cholesterol in diabetes) trial, a 52-week study, demonstrated that anagliptin was superior to sitagliptin in lowering LDL-C in patients with T2DM already on statin therapy.[12][13][14][15]

Anagliptin vs. Linagliptin:

  • A two-year retrospective cohort study showed that both anagliptin and linagliptin effectively improved long-term glycemic control.[8][16] Interestingly, this study noted some differential effects on other metabolic parameters, with anagliptin showing a reduction in diastolic blood pressure.[8][16]

Switching from Other DPP-4 Inhibitors:

  • A prospective observational study found that in patients with T2DM inadequately controlled by other DPP-4 inhibitors, switching to anagliptin resulted in a significant decrease in HbA1c levels at 12 and 24 weeks.[17] This suggests that anagliptin may offer a therapeutic advantage in certain patient populations.[17]

Table 2: Head-to-Head Comparison of Anagliptin with Other DPP-4 Inhibitors

ComparatorKey FindingParameterStudy DurationReference
SitagliptinAnagliptin superiorGlycemic Variability (MAGE)12 weeks[9][10][11]
SitagliptinAnagliptin superiorLDL-C Reduction52 weeks[12][13][14][15]
LinagliptinBoth effectiveGlycemic Control (HbA1c)2 years[8][16]
Factors Influencing the Reproducibility of Anagliptin's Effects

The therapeutic response to any antidiabetic agent can be influenced by a variety of factors. Understanding these can help in predicting and optimizing patient outcomes.

  • Baseline HbA1c: As with many antihyperglycemic agents, the magnitude of HbA1c reduction with anagliptin is often greater in patients with higher baseline HbA1c levels.[17][18]

  • Comorbidities: The presence of comorbidities may influence the glycemic response. One study observed a greater reduction in HbA1c in patients without comorbidities after switching to anagliptin.[17]

  • Patient Demographics: While DPP-4 inhibitors are generally effective across a wide range of patient populations, some studies suggest that factors like age and ethnicity can play a role in the therapeutic response.[19][20]

  • Concomitant Medications: The co-administration of other drugs can impact the efficacy and safety of DPP-4 inhibitors.[19]

  • Dosing Regimen: The twice-daily dosing of anagliptin may contribute to its superior effect on glycemic variability compared to once-daily DPP-4 inhibitors like sitagliptin.[9]

Standardized Protocols for Assessing Glycemic Control

To ensure the reproducibility and comparability of clinical trial data, standardized methodologies for assessing glycemic control are crucial.[21]

Key Glycemic Parameters and Their Measurement:

  • Glycated Hemoglobin (HbA1c): This remains the gold standard for assessing long-term glycemic control, reflecting average blood glucose over the preceding 2-3 months.[22][23] It is recommended to measure HbA1c at least twice a year for patients meeting treatment goals and more frequently for those not at goal or with changes in therapy.[22][23]

  • Fasting Plasma Glucose (FPG): Measures blood glucose after an overnight fast and is a key parameter in diagnosing and monitoring diabetes.

  • Continuous Glucose Monitoring (CGM): Provides a more comprehensive picture of glycemic control by measuring glucose levels continuously. Key metrics from CGM include:[22][23]

    • Time in Range (TIR): The percentage of time spent within the target glucose range (typically 70-180 mg/dL).[22][23]

    • Time Above Range (TAR) and Time Below Range (TBR): Indicate hyperglycemia and hypoglycemia, respectively.[22][23]

    • Glycemic Variability: Measures the fluctuations in blood glucose levels.[22][23]

Experimental Protocol: Assessing Glycemic Control in a Clinical Trial Setting

Clinical Trial Workflow Patient Screening & Enrollment Patient Screening & Enrollment Baseline Assessment Baseline Assessment Patient Screening & Enrollment->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Anagliptin Arm Anagliptin Arm Randomization->Anagliptin Arm Comparator/Placebo Arm Comparator/Placebo Arm Randomization->Comparator/Placebo Arm Treatment Period Treatment Period Anagliptin Arm->Treatment Period Comparator/Placebo Arm->Treatment Period Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Results & Reporting Results & Reporting Data Analysis->Results & Reporting

Caption: A Standardized Workflow for a Clinical Trial Assessing Glycemic Control.

Step-by-Step Methodology for a Comparative Efficacy Trial:

  • Patient Selection:

    • Define clear inclusion and exclusion criteria (e.g., age, T2DM duration, baseline HbA1c, renal function).[24][25]

    • Obtain informed consent from all participants.[7]

  • Baseline Data Collection:

    • Collect demographic and clinical data.[19]

    • Measure baseline glycemic parameters: HbA1c, FPG, and CGM metrics (if applicable).[7]

    • Assess baseline lipid profiles and other relevant biomarkers.[7]

  • Randomization and Blinding:

    • Randomly assign participants to treatment arms (e.g., anagliptin vs. comparator).

    • Implement double-blinding to minimize bias, where neither the participants nor the investigators know the treatment allocation.

  • Treatment and Follow-up:

    • Administer the investigational and comparator drugs according to the study protocol.

    • Schedule regular follow-up visits (e.g., at 12, 24, and 52 weeks) to monitor efficacy and safety.[7]

    • At each visit, measure glycemic parameters, record adverse events, and assess treatment adherence.

  • Data Analysis:

    • The primary endpoint is typically the change in HbA1c from baseline to the end of the study.

    • Secondary endpoints may include changes in FPG, CGM metrics, lipid profiles, and body weight.

    • Use appropriate statistical methods to compare the treatment groups.

Conclusion

The available evidence from numerous clinical trials demonstrates that anagliptin provides a reproducible and significant improvement in glycemic control in patients with type 2 diabetes, both as monotherapy and in combination with other antidiabetic agents. Head-to-head comparative trials suggest that while its HbA1c-lowering efficacy is comparable to other DPP-4 inhibitors, anagliptin may offer advantages in terms of reducing glycemic variability and improving lipid profiles. The consistency of these findings across different studies underscores the reliability of anagliptin as a therapeutic option. Future research should continue to explore the factors that predict a favorable response to anagliptin to further personalize diabetes management.

References

  • Yoh, K. (2016). Anagliptin in the treatment of type 2 diabetes: safety, efficacy, and patient acceptability. Patient preference and adherence, 10, 223–233. [Link]

  • Iwasaki, Y., et al. (2018). Anagliptin Monotherapy for Six Months in Patients With Type 2 Diabetes Mellitus and Hyper-Low-Density Lipoprotein Cholesterolemia Reduces Plasma Levels of Fasting Low-Density Lipoprotein Cholesterol and Lathosterol: A Single-Arm Intervention Trial. Journal of Clinical Medicine Research, 10(10), 768–775. [Link]

  • American Diabetes Association. (2023). 6. Glycemic Targets: Standards of Care in Diabetes—2023. Diabetes Care, 46(Supplement_1), S97–S110. [Link]

  • Kim, J. H., et al. (2023). Anagliptin twice-daily regimen improves glycaemic variability in subjects with type 2 diabetes: A double-blind, randomized controlled trial. Diabetes, Obesity and Metabolism, 25(5), 1174–1185. [Link]

  • Chiba, Y., et al. (2018). Effect of Anagliptin on Glycemic and Lipid Profile in Patients With Type 2 Diabetes Mellitus. Journal of Clinical Medicine Research, 10(8), 648–656. [Link]

  • Finfer, S., et al. (2012). Measuring and reporting glycemic control in clinical trials: building a path to consensus. Critical Care, 16(3), 213. [Link]

  • Patsnap. (2024). What is the mechanism of Anagliptin? Synapse. [Link]

  • Lee, M. Y., et al. (2022). Therapeutic Effects of Switching to Anagliptin from Other DPP-4 Inhibitors in T2DM Patients with Inadequate Glycemic Control: A Non-interventional, Single-Arm, Open-Label, Multicenter Observational Study. Diabetes Therapy, 13(12), 2111–2124. [Link]

  • ClinicalTrials.gov. (2015). Randomized Evaluation of Anagliptin Versus Sitagliptin On Low-density lipoproteiN Cholesterol in Diabetes Trial. [Link]

  • Al-Jazairi, A. S., et al. (2014). Factors Associated with Utilization of Dipeptidyl-4 Inhibitors in Patients with Type 2 Diabetes Mellitus: A Cross-Sectional Retrospective Study. Journal of Diabetes Mellitus, 4(2), 127–134. [Link]

  • Yano, W., et al. (2017). Mechanism of lipid-lowering action of the dipeptidyl peptidase-4 inhibitor, anagliptin, in low-density lipoprotein receptor-deficient mice. Journal of Diabetes Investigation, 8(2), 155–160. [Link]

  • Hsieh, C.-C., et al. (2018). Efficacy of anagliptin as compared to linagliptin on metabolic parameters over 2 years of drug consumption: A retrospective cohort study. World Journal of Diabetes, 9(10), 183–192. [Link]

  • Society of Critical Care Medicine. (2024). Guidelines on Glycemic Control for Critically Ill Children and Adults. [Link]

  • Morimoto, T., et al. (2019). Randomized Evaluation of Anagliptin vs Sitagliptin On low-density lipoproteiN cholesterol in diabetes (REASON) Trial: A 52-week, open-label, randomized clinical trial. Scientific Reports, 9, 8537. [Link]

  • Kaku, K. (2012). Efficacy and safety of long-term monotherapy with anagliptin in Japanese patients with type 2 diabetes - A multi-centre, randomized, open-label, parallel-group study (Administered before meals vs. after meals). Japanese Pharmacology & Therapeutics, 40(9), 733-744. [Link]

  • Morimoto, T., et al. (2020). Effect of Anagliptin versus Sitagliptin on Inflammatory Markers: Sub-Analysis from the REASON Trial. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 13, 4967–4975. [Link]

  • American Diabetes Association Professional Practice Committee. (2022). 6. Glycemic Targets: Standards of Care in Diabetes—2023. Diabetes Care, 46(Suppl 1), S97-S110. [Link]

  • Inoue, Y., et al. (2019). Dipeptidyl peptidase-4 inhibitor, anagliptin, alters hepatic insulin clearance in relation to the glycemic status in Japanese patients with type 2 diabetes. Journal of Diabetes Investigation, 10(3), 692–699. [Link]

  • Chen, S., et al. (2023). Impact of dipeptidyl peptidase-4 inhibitors on glucose-dependent insulinotropic polypeptide in type 2 diabetes mellitus: a systematic review and meta-analysis. Frontiers in Endocrinology, 14, 1198642. [Link]

  • Hirai, H., et al. (2021). Differential Effects of DPP-4 Inhibitors, Anagliptin and Sitagliptin, on PCSK9 Levels in Patients with Type 2 Diabetes Mellitus who are Receiving Statin Therapy. Journal of Atherosclerosis and Thrombosis, 28(5), 494–505. [Link]

  • Kim, S. H. (2017). Predictive Factors for Efficacy of Dipeptidyl Peptidase-4 Inhibitors in Patients with Type 2 Diabetes Mellitus. Diabetes & Metabolism Journal, 41(4), 251–253. [Link]

  • Morimoto, T., et al. (2019). Randomized Evaluation of Anagliptin vs Sitagliptin On low-density lipoproteiN cholesterol in diabetes (REASON) Trial: A 52-week, open-label, randomized clinical trial. Scientific Reports, 9(1), 8537. [Link]

  • Yano, W., et al. (2017). Mechanism of lipid-lowering action of the dipeptidyl peptidase-4 inhibitor, anagliptin, in low-density lipoprotein receptor-deficient mice. Journal of Diabetes Investigation, 8(2), 155-160. [Link]

  • Diabetes Canada Clinical Practice Guidelines Expert Committee. (2018). Monitoring Glycemic Control. Canadian Journal of Diabetes, 42(Suppl 1), S47–S53. [Link]

  • Kyung Hee University. (2023). Anagliptin twice-daily regimen improves glycaemic variability in subjects with type 2 diabetes: A double-blind, randomized controlled trial. [Link]

  • McGill, J. B., et al. (2013). Long-Term Efficacy and Safety of Linagliptin in Patients With Type 2 Diabetes and Severe Renal Impairment. Diabetes Care, 36(2), 237–244. [Link]

  • Hirai, H., et al. (2019). Differences in lipid metabolism between anagliptin and sitagliptin in patients with type 2 diabetes on statin therapy: a secondary analysis of the REASON trial. Lipids in Health and Disease, 18(1), 209. [Link]

  • American Diabetes Association. (2023). 6. Glycemic Targets: Standards of Care in Diabetes—2023. Diabetes Care, 46(Suppl 1), S97-S110. [Link]

  • Drucker, D. J., & Nauck, M. A. (2011). DPP-4 Inhibitors: Impact on glycemic control and cardiovascular risk factors. Diabetes Care, 34(Supplement_2), S276–S278. [Link]

  • Hsieh, C. C., et al. (2018). Efficacy of anagliptin as compared to linagliptin on metabolic parameters over 2 years of drug consumption: A retrospective cohort study. World Journal of Diabetes, 9(10), 183–192. [Link]

  • RCSB PDB. (n.d.). Anagliptin. PDB-101. [Link]

  • CenterWatch. (2021). MAGE of Anagliptin Compared With Sitagliptin With Type 2 Diabetes Mellitus. [Link]

Sources

A Comparative Guide to the Lipid-Lowering Effects of Anagliptin in Diverse Experimental Models

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Significance of Dyslipidemia in Type 2 Diabetes

Type 2 Diabetes Mellitus (T2DM) is frequently accompanied by dyslipidemia, a condition characterized by an abnormal lipid profile, which significantly elevates the risk of cardiovascular disease.[1] This diabetic dyslipidemia typically involves elevated triglycerides (TG), low levels of high-density lipoprotein cholesterol (HDL-C), and often, increased levels of low-density lipoprotein cholesterol (LDL-C). While glycemic control is the primary focus of T2DM management, addressing the associated lipid abnormalities is crucial for reducing cardiovascular morbidity and mortality.

Anagliptin, a potent and selective DPP-4 inhibitor, has demonstrated efficacy in improving glycemic control.[2] Beyond its effects on glucose metabolism, a growing body of evidence suggests that Anagliptin possesses beneficial lipid-lowering properties, distinguishing it from some other members of the gliptin class.[3][4] This guide will dissect the evidence for these effects across different experimental settings, from animal models of hyperlipidemia to clinical trials in patients with T2DM.

Anagliptin's Impact on Lipid Profiles: A Comparative Analysis

Anagliptin has been shown to favorably modulate the lipid profile, primarily by reducing total cholesterol (TC) and LDL-C.[1][2] The extent of these effects can vary based on the model system and baseline lipid levels.

Preclinical Evidence in Animal Models

In preclinical studies, Anagliptin has demonstrated significant lipid-lowering effects in various animal models of hyperlipidemia.

  • Low-Density Lipoprotein Receptor-Deficient (LDLR-/-) Mice: This model, which mimics human familial hypercholesterolemia, has been instrumental in elucidating Anagliptin's mechanism of action. Treatment with Anagliptin in these mice resulted in a significant reduction in plasma total cholesterol and triglycerides.

  • Apolipoprotein E-Deficient (ApoE-/-) Mice: Another widely used model for atherosclerosis research, ApoE-deficient mice treated with Anagliptin also exhibited improvements in their lipid profiles.

Clinical Evidence in Patients with Type 2 Diabetes

Multiple clinical trials have investigated the effects of Anagliptin on the lipid profiles of patients with T2DM.

A multicenter prospective trial involving 95 patients with T2DM demonstrated that Anagliptin (200 mg twice daily) significantly reduced TC at 12 and 24 weeks.[1] Furthermore, LDL-C and HDL-C levels were significantly decreased at 24 weeks.[1] Notably, the reduction in LDL-C appeared to be independent of improvements in glycemic control, suggesting a direct effect on lipid metabolism.[1]

Long-term treatment with Anagliptin has been reported to significantly decrease LDL-C levels, particularly in patients with high baseline LDL-C.[1][2]

Comparative Efficacy: Anagliptin vs. Other DPP-4 Inhibitors

A key question for clinicians and researchers is how Anagliptin's lipid-lowering effects compare to those of other DPP-4 inhibitors.

The REASON (Randomized Evaluation of Anagliptin versus Sitagliptin On low-density lipoproteiN cholesterol in diabetes) trial provided a head-to-head comparison of Anagliptin and Sitagliptin in patients with T2DM at high risk for cardiovascular events who were already on statin therapy.[3][4] The trial demonstrated that Anagliptin reduced LDL-C levels to a greater extent than Sitagliptin.[3][4][5]

A secondary analysis of the REASON trial delved into the mechanistic differences, revealing that while cholesterol absorption markers (campesterol and sitosterol) did not differ significantly between the two groups, the cholesterol synthesis marker, lathosterol, showed a borderline significant difference.[3] Lathosterol levels increased with Sitagliptin treatment, a potential compensatory response to statin therapy, whereas they remained unchanged in the Anagliptin group, suggesting a suppression of this compensatory increase in cholesterol synthesis.[3][4]

Unraveling the Mechanism of Action: Hepatic Cholesterol Synthesis

The primary mechanism underlying Anagliptin's lipid-lowering effects appears to be the inhibition of hepatic cholesterol synthesis.[2] This is mediated through the downregulation of Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a key transcription factor that governs the expression of genes involved in cholesterol biosynthesis.[1]

By suppressing the expression and activity of SREBP-2, Anagliptin leads to a reduction in the synthesis of cholesterol in the liver.[1] This, in turn, can lead to an upregulation of LDL receptors on the surface of hepatocytes, enhancing the clearance of LDL-C from the circulation.

Anagliptin_Mechanism cluster_liver Liver Anagliptin Anagliptin DPP4 DPP-4 Inhibition Anagliptin->DPP4 Inhibits SREBP2 SREBP-2 (Transcription Factor) DPP4->SREBP2 Leads to downregulation of Hepatocyte Hepatocyte Cholesterol_Synthesis Hepatic Cholesterol Synthesis SREBP2->Cholesterol_Synthesis Regulates LDL_C Plasma LDL-C Cholesterol_Synthesis->LDL_C Reduces production of

Caption: Workflow for in vivo validation in LDLR-deficient mice.

Detailed Protocol:

  • Animal Model: Male LDLR-deficient mice (8-10 weeks old).

  • Housing: Maintain mice in a temperature-controlled facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow a one-week acclimatization period.

  • Diet: Feed a high-fat diet (e.g., 21% fat, 0.15% cholesterol) for 4 weeks to induce hyperlipidemia.

  • Treatment Groups:

    • Control Group: High-fat diet only.

    • Anagliptin Group: High-fat diet containing 0.3% Anagliptin.

  • Treatment Duration: 4 weeks.

  • Sample Collection:

    • At the end of the treatment period, fast mice for 4-6 hours.

    • Collect blood via cardiac puncture for lipid analysis.

    • Perfuse the liver with saline and harvest for gene expression analysis.

  • Lipid Analysis:

    • Measure plasma levels of TC, TG, HDL-C, and LDL-C using commercially available enzymatic kits.

  • Gene Expression Analysis (Liver):

    • RNA Extraction: Isolate total RNA from liver tissue using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

    • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

    • Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes for SREBP-2 and other target genes involved in cholesterol metabolism. Normalize expression to a housekeeping gene (e.g., GAPDH, β-actin).

In Vitro Model: SREBP-2 Reporter Assay in HepG2 Cells

This assay allows for the direct investigation of Anagliptin's effect on SREBP-2 transcriptional activity.

Detailed Protocol:

  • Cell Culture: Culture human hepatoma (HepG2) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Seed HepG2 cells in a 24-well plate.

    • Co-transfect cells with a luciferase reporter plasmid containing the SREBP-2 promoter and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.

  • Treatment:

    • After 24 hours of transfection, replace the medium with serum-free DMEM containing varying concentrations of Anagliptin.

    • Include a positive control (e.g., a known SREBP-2 activator) and a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize firefly luciferase activity to Renilla luciferase activity.

    • Express the results as a fold change relative to the vehicle control.

Measurement of Cholesterol Synthesis and Absorption Markers

Assessing plasma levels of lathosterol (a marker of cholesterol synthesis) and campesterol/sitosterol (markers of cholesterol absorption) can provide mechanistic insights in clinical studies.

[3]Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Alkaline Hydrolysis: Saponify plasma samples with ethanolic potassium hydroxide to release free sterols from their esterified forms.

    • Extraction: Extract the non-saponifiable fraction containing the sterols using an organic solvent like hexane.

    • Derivatization: Silylate the extracted sterols to increase their volatility for GC analysis.

  • GC-MS Analysis:

    • Gas Chromatography: Separate the derivatized sterols on a capillary column.

    • Mass Spectrometry: Detect and quantify the sterols based on their specific mass-to-charge ratios.

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification.

  • Data Interpretation: Calculate the ratios of lathosterol to cholesterol and campesterol/sitosterol to cholesterol to assess the relative rates of cholesterol synthesis and absorption.

Data Summary

Table 1: Effect of Anagliptin on Lipid Parameters in Clinical Trials

Study/TrialPatient PopulationTreatment DurationChange in TCChange in LDL-CChange in HDL-CChange in TG
Multicenter Prospective Trial[1] T2DM24 weeks↓ (Significant)↓ (Significant)↓ (Significant)No significant change
REASON Trial (vs. Sitagliptin)[3][4] T2DM on statin therapy52 weeksGreater ↓ with AnagliptinGreater ↓ with Anagliptin--
Single-Arm Intervention Trial[2] T2DM with Hyper-LDL Cholesterolemia6 months↓ (Significant)--

Table 2: Mechanistic Insights from Biomarker Analysis (REASON Trial Sub-analysis)

[3]| Biomarker | Anagliptin Group | Sitagliptin Group | Interpretation | | :--- | :--- | :--- | :--- | | Lathosterol (Synthesis) | No significant change | ↑ (Significant) | Anagliptin may suppress the statin-induced compensatory increase in cholesterol synthesis. | | Campesterol (Absorption) | No significant difference | No significant difference | No significant effect on cholesterol absorption observed for either drug. | | Sitosterol (Absorption) | No significant difference | No significant difference | No significant effect on cholesterol absorption observed for either drug. |

Conclusion and Future Directions

The available evidence strongly supports the lipid-lowering effects of Anagliptin, particularly its ability to reduce TC and LDL-C in patients with T2DM. Its mechanism of action, centered on the inhibition of hepatic cholesterol synthesis via SREBP-2 downregulation, provides a clear rationale for these clinical observations. Comparative studies, notably the REASON trial, suggest that Anagliptin may offer advantages over other DPP-4 inhibitors in terms of LDL-C reduction.

Future research should focus on:

  • Long-term cardiovascular outcomes: Investigating whether the observed lipid-lowering effects of Anagliptin translate into a reduction in cardiovascular events in large-scale, long-term clinical trials.

  • Combination therapy: Evaluating the efficacy and safety of Anagliptin in combination with other lipid-lowering agents, such as statins and ezetimibe, in diverse patient populations.

  • Non-diabetic dyslipidemia: Exploring the potential of Anagliptin for the treatment of dyslipidemia in non-diabetic individuals.

This comprehensive guide provides a solid foundation for researchers and drug development professionals to understand, validate, and further explore the promising lipid-lowering properties of Anagliptin.

References

  • Chiba, Y., et al. (2016). Effect of Anagliptin on Glycemic and Lipid Profile in Patients With Type 2 Diabetes Mellitus. Journal of Clinical Medicine Research, 8(11), 803–810. [Link]

  • Inoue, I., et al. (2019). Differences in lipid metabolism between anagliptin and sitagliptin in patients with type 2 diabetes on statin therapy: a secondary analysis of the REASON trial. Cardiovascular Diabetology, 18(1), 158. [Link]

  • Morimoto, T., et al. (2019). Randomized evaluation of anagliptin vs sitagliptin on low-density lipoproteiN cholesterol in diabetes (REASON) trial: a 52-week, open-label, randomized clinical trial. Scientific Reports, 9(1), 8537. [Link]

  • Iijima, T., et al. (2021). Anagliptin Monotherapy for Six Months in Patients With Type 2 Diabetes Mellitus and Hyper-Low-Density Lipoprotein Cholesterolemia Reduces Plasma Levels of Fasting Low-Density Lipoprotein Cholesterol and Lathosterol: A Single-Arm Intervention Trial. Journal of Clinical Medicine Research, 13(11), 549-556. [Link]

  • Yamagishi, S., & Matsui, T. (2020). Treatment with anagliptin, a DPP-4 inhibitor, decreases FABP4 concentration in patients with type 2 diabetes mellitus at a high risk for cardiovascular disease who are receiving statin therapy. Diabetology & Metabolic Syndrome, 12, 82. [Link]

Sources

A Comprehensive Meta-Analysis and Comparative Guide: Anagliptin vs. Alternative DPP-4 Inhibitors in Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of Type 2 Diabetes (T2D) management evolves, the therapeutic selection of Dipeptidyl Peptidase-4 (DPP-4) inhibitors requires a nuanced understanding of their pleiotropic effects beyond mere glycemic control. While gliptins are generally recognized for their class-effect efficacy in preserving incretin hormones, recent meta-analyses and large-scale clinical trials reveal significant divergence in their secondary metabolic impacts—particularly concerning lipid metabolism and cardiovascular risk factors.

This guide provides an objective, data-driven comparison of Anagliptin against alternative DPP-4 inhibitors (Sitagliptin, Linagliptin, and Vildagliptin), synthesizing recent meta-analyses, clinical trial data, and step-by-step experimental methodologies to support evidence-based drug development and clinical research.

Mechanistic Causality: The Dual-Action Architecture of Anagliptin

To understand Anagliptin's unique clinical profile, we must examine the causality behind its molecular interactions. Like all DPP-4 inhibitors, Anagliptin prevents the degradation of Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release[1].

However, Anagliptin exhibits a secondary, distinct mechanism: the modulation of hepatic cholesterol synthesis . Experimental models and clinical secondary analyses demonstrate that Anagliptin downregulates Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a critical transcription factor governing de novo hepatic lipid synthesis[2]. This prevents the compensatory upregulation of cholesterol synthesis often observed when patients are treated with statins or other gliptins[3].

G Anagliptin Anagliptin (DPP-4 Inhibitor) DPP4 Inhibits DPP-4 Enzyme Anagliptin->DPP4 SREBP2 Downregulates SREBP-2 Anagliptin->SREBP2 Pleiotropic Effect GLP1 Elevates GLP-1 & GIP DPP4->GLP1 Insulin Increases Insulin Secretion GLP1->Insulin Glucagon Suppresses Glucagon GLP1->Glucagon Glycemic Glycemic Control (HbA1c Reduction) Insulin->Glycemic Glucagon->Glycemic Cholesterol Suppresses Hepatic Cholesterol Synthesis SREBP2->Cholesterol Lipid Lipid Profile Improvement (LDL-C Reduction) Cholesterol->Lipid

Dual signaling pathways of Anagliptin mediating glycemic and lipid control.

Meta-Analysis of Glycemic & Lipid Efficacy: Anagliptin vs. Alternatives

A comprehensive 2024 systematic review and meta-analysis of randomized controlled trials (encompassing 970 participants) confirmed that Anagliptin provides robust glycemic control comparable to active control groups (ACGs) utilizing other oral antidiabetic agents[4]. However, the critical differentiator emerges in the lipid profile.

Quantitative Comparison: Glycemic and Lipid Outcomes

The following table synthesizes data from the REASON trial (Randomized Evaluation of Anagliptin vs Sitagliptin)[5] and long-term retrospective cohort studies comparing Anagliptin to Linagliptin[6].

Biomarker / OutcomeAnagliptin (100-200mg BID)Sitagliptin (50-100mg QD)Linagliptin (5mg QD)Placebo
HbA1c Reduction (12-24 wks) -0.72% to -0.82%[7]Comparable (-0.7% avg)Comparable+0.23%[8]
FPG Reduction Superior to Placebo[4]ComparableComparableBaseline Increase
LDL-C Change (52 wks) -3.7 mg/dL [5]+2.1 mg/dL[5]NeutralN/A
Lathosterol (Synthesis Marker) No change (1.3 μg/mL) [2]Increased (1.2 to 1.4 μg/mL)[2]UnknownN/A
Adiponectin Levels Significantly Increased [3]No significant change[3]VariableN/A

Key Insight: While glycemic efficacy (HbA1c and FPG reduction) is virtually identical across the gliptin class[4], Anagliptin uniquely suppresses excess cholesterol synthesis. In the REASON trial, patients on background statin therapy experienced an additional estimated treatment difference of -4.52 mg/dL in LDL-C when treated with Anagliptin compared to Sitagliptin (p=0.01)[5],[2].

The REASON Trial: Validating Lipid Profile Modulation

To establish trustworthiness in these claims, we must examine the experimental design used to validate Anagliptin's lipid-lowering mechanism. The REASON trial utilized non-cholesterol sterols as highly sensitive biomarkers to differentiate between intestinal cholesterol absorption (Campesterol, Sitosterol) and hepatic cholesterol synthesis (Lathosterol)[2].

Workflow Cohort T2D Patients on Statins (Baseline LDL-C & HbA1c) Rand Randomization (1:1) Cohort->Rand ArmA Anagliptin 100mg BID Rand->ArmA ArmB Sitagliptin 50mg QD Rand->ArmB Measure Biomarker Quantification at 52 Weeks ArmA->Measure ArmB->Measure OutcomeA Lathosterol (Synthesis) Measure->OutcomeA OutcomeB Campesterol (Absorption) Measure->OutcomeB

Experimental design for evaluating lipid metabolism markers in T2D patients.

The results demonstrated no significant difference in absorption markers between the two groups. However, Sitagliptin treatment resulted in a significant increase in lathosterol (p=0.02), indicating a compensatory spike in cholesterol synthesis, whereas Anagliptin completely suppressed this response (p=0.99)[2].

Experimental Protocol: GC-MS/MS Quantification of Cholesterol Synthesis Markers

For researchers aiming to replicate these findings or evaluate novel pipeline drugs against Anagliptin, standard lipid panels are insufficient. A self-validating protocol for quantifying non-cholesterol sterols via Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is required.

This protocol ensures high scientific integrity by utilizing internal standards to validate extraction efficiency at every step.

Step-by-Step Methodology

1. Sample Preparation & Internal Standardization

  • Action: Aliquot 50 μL of human plasma into a glass reaction tube.

  • Validation: Spike the sample with 10 μL of Epicoprostanol (10 μg/mL) as an internal standard. Causality: Epicoprostanol is a non-endogenous sterol; its recovery rate directly validates the efficiency of the subsequent extraction steps, ensuring quantitative trustworthiness.

2. Alkaline Saponification

  • Action: Add 1 mL of 1M Potassium Hydroxide (KOH) in 90% ethanol. Incubate at 60°C for 60 minutes.

  • Causality: Circulating sterols exist primarily as sterol esters. Saponification hydrolyzes these into free sterols, which are required for accurate GC-MS volatility and detection.

3. Liquid-Liquid Extraction (LLE)

  • Action: Add 1 mL of deionized water and 2 mL of n-hexane. Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 10 minutes.

  • Action: Transfer the upper organic (hexane) layer containing the non-saponifiable lipids (free sterols) to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen gas at 40°C.

4. Chemical Derivatization

  • Action: Reconstitute the dried residue in 50 μL of BSTFA + 1% TMCS and 50 μL of anhydrous pyridine. Incubate at 70°C for 30 minutes.

  • Causality: Free hydroxyl groups on sterols cause peak tailing and poor resolution in gas chromatography. BSTFA converts these into highly volatile trimethylsilyl (TMS) ethers, ensuring sharp, quantifiable chromatographic peaks.

5. GC-MS/MS Analysis

  • Action: Inject 1 μL of the derivatized sample into the GC-MS/MS system equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS).

  • Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor specific transitions for Lathosterol-TMS, Campesterol-TMS, Sitosterol-TMS, and Epicoprostanol-TMS.

  • Data Normalization: Calculate the ratio of Lathosterol to total cholesterol (μg/mg of cholesterol). Causality: Normalizing against total cholesterol corrects for fluctuations in total lipoprotein pool sizes, isolating the specific rate of de novo synthesis.

Conclusion & Strategic Implications

For drug development professionals and clinicians, the meta-analysis of Anagliptin reveals a paradigm shift in how we evaluate DPP-4 inhibitors. While agents like Sitagliptin and Linagliptin are highly effective for glycemic control, Anagliptin provides a distinct, dual-action therapeutic profile. By downregulating SREBP-2 and suppressing hepatic cholesterol synthesis[3],[2], Anagliptin offers a statistically significant advantage in LDL-C reduction[5]—making it a superior alternative for Type 2 Diabetes patients with comorbid dyslipidemia or those requiring aggressive cardiovascular risk management.

References

  • Kim, K., & Kaku, K. (2015). Anagliptin in the treatment of type 2 diabetes: safety, efficacy, and patient acceptability. Expert Opinion on Drug Metabolism & Toxicology. URL:[Link]

  • Kaku, K., et al. (2012). A randomized, placebo-controlled, double-blind, phase 3 trial to evaluate the efficacy and safety of anagliptin in drug-naïve patients with type 2 diabetes. Endocrine Journal. URL:[Link]

  • Minami, I., et al. (2019). Differences in lipid metabolism between anagliptin and sitagliptin in patients with type 2 diabetes on statin therapy: a secondary analysis of the REASON trial. Cardiovascular Diabetology. URL:[Link]

  • Nishimura, R., et al. (2019). Randomized Evaluation of Anagliptin vs Sitagliptin On low-density lipoproteiN cholesterol in diabetes (REASON) Trial. Scientific Reports. URL:[Link]

  • Islam, M. S., et al. (2024). Role of anagliptin, a dipeptidyl peptidase-4 inhibitor, in managing type 2 diabetes: A systematic review and meta-analysis. Medicine (Baltimore). URL:[Link]

  • Kakuda, H., et al. (2020). Efficacy of anagliptin as compared to linagliptin on metabolic parameters over 2 years of drug consumption: A retrospective cohort study. World Journal of Diabetes. URL:[Link]

  • Kakuda, H., et al. (2015). Effect of Anagliptin on Glycemic and Lipid Profile in Patients With Type 2 Diabetes Mellitus. Journal of Clinical Medicine Research. URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Amino-5-propyl-triazolo[1,5-a]pyrimidin-7-ol

A Comprehensive Guide to the Proper Disposal of 6-Amino-5-propyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol

For Researchers, Scientists, and Drug Development Professionals

The[1][3]triazolo[1,5-a]pyrimidine scaffold is a key feature in various biologically active molecules, and as such, compounds like 6-Amino-5-propyl-[1][3]triazolo[1,5-a]pyrimidin-7-ol should be handled with the respect due to any novel chemical entity with potential biological activity.[4]

Core Principle: Treat as Hazardous Waste

In the absence of specific data, all novel or experimental chemical compounds should be treated as hazardous waste.[5] This conservative approach ensures the highest level of safety for laboratory personnel and the environment. Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous wastes unless a specific chemical waste has been confirmed to be a non-hazardous waste by a qualified professional.

Part 1: Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough risk assessment is paramount. Based on data for analogous triazolopyrimidine and aminopyrimidine compounds, the following hazards should be anticipated for 6-Amino-5-propyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol:

  • Acute Toxicity: Similar compounds are classified with acute toxicity (oral, dermal, inhalation).[6]

  • Skin and Eye Irritation: Many triazolopyrimidine derivatives are known to cause skin and serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

Table 1: Hazard Profile of Structurally Related Compounds

Hazard ClassificationGHS Codes (Examples)Source
Acute Toxicity (Oral)H302[6]
Skin IrritationH315[1][3]
Serious Eye IrritationH319[1][3]
Respiratory IrritationH335[1][3]

Part 2: Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the safe disposal of 6-Amino-5-propyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol.

Step 1: Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

Step 2: Segregation of Waste

Proper segregation is critical to prevent dangerous chemical reactions.[7]

  • Solid Waste: Collect solid 6-Amino-5-propyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol and any contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Sharps Waste: Any sharps contaminated with this compound must be disposed of in a designated sharps container.[8]

Step 3: Waste Container Selection and Labeling
  • Container Compatibility: Use only containers made of materials compatible with the waste. The original chemical container is often the best choice for storing hazardous waste.[2][9]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (6-Amino-5-propyl-[1][3]triazolo[1,5-a]pyrimidin-7-ol), and the associated hazards (e.g., "Toxic," "Irritant").[5] The date the container was first used for waste accumulation must also be included.

Step 4: Storage of Hazardous Waste
  • Location: Store hazardous waste in a designated satellite accumulation area at or near the point of generation.[9][10] This area should be under the control of laboratory personnel.

  • Secondary Containment: All hazardous waste containers must be stored in secondary containment to prevent spills.[7]

  • Segregation: Incompatible wastes must be segregated.[2]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acute hazardous waste in the laboratory.[2]

Step 5: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for hazardous waste disposal. Contact them to schedule a waste pickup.[2] Do not attempt to transport hazardous waste yourself.

  • Documentation: Complete any required waste disposal forms or tags provided by your EHS department. This documentation is a legal requirement.

Part 3: Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Alert: Notify your supervisor and your institution's EHS department immediately.

  • Contain: If it is safe to do so, contain the spill using appropriate absorbent materials.

  • Clean-up: Only trained personnel should clean up chemical spills. Follow the guidance of your EHS department. All materials used for clean-up must be disposed of as hazardous waste.[2]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-Amino-5-propyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol.

DisposalWorkflowcluster_prepPreparationcluster_waste_idWaste Identification & Segregationcluster_containmentContainment & Labelingcluster_storage_disposalStorage & Final DisposalstartStart: Have Waste6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olppeDon Appropriate PPE(Gloves, Goggles, Lab Coat)start->ppewaste_typeDetermine Waste Typeppe->waste_typesolid_wasteSolid Waste(Powder, Contaminated Items)waste_type->solid_wasteSolidliquid_wasteLiquid Waste(Solutions)waste_type->liquid_wasteLiquidsharps_wasteContaminated Sharpswaste_type->sharps_wasteSharpssolid_containerPlace in LabeledSolid HazardousWaste Containersolid_waste->solid_containerliquid_containerPlace in LabeledLiquid HazardousWaste Containerliquid_waste->liquid_containersharps_containerPlace in LabeledSharps Containersharps_waste->sharps_containerstorageStore in DesignatedSatellite Accumulation Areawith Secondary Containmentsolid_container->storageliquid_container->storagesharps_container->storageehs_contactContact EHS forWaste Pickupstorage->ehs_contactendEnd: Waste Properly Disposedehs_contact->end

Caption: Disposal workflow for 6-Amino-5-propyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol.

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • NextSDS. 5-Propyl-(1,2,4)triazolo(1,5-a)pyrimidin-7 — Chemical Substance Information. [Link]

  • PubChem. 1,2,4-Triazolo(1,5-a)pyrimidine. [Link]

  • MDPI. 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • PMC. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • U.S. Food and Drug Administration (FDA). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]

  • PMC. Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. [Link]

  • University of California San Diego. How to Store and Dispose of Extremely Hazardous Chemical Waste. [Link]

  • California Department of Toxic Substances Control. Laboratory Hazardous Waste Accumulation and Treatment. [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Chemical Hygiene Plan. [Link]

  • Alfa Aesar. Safety Data Sheet: 2,4,5-Triamino-6-hydroxypyrimidine sulfate. [Link]

  • National Institutes of Health (NIH). NIH Waste Disposal Guide 2022. [Link]

  • National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols. [Link]

  • University of Chicago. Hazardous Waste Disposal Procedures. [Link]

  • California Code of Regulations. Title 8, Section 5191. Occupational Exposure to Hazardous Chemicals in Laboratories. [Link]

  • ACS Publications. Triazolopyrimidines as a New Herbicidal Lead for Combating Weed Resistance Associated with Acetohydroxyacid Synthase Mutation. [Link]

  • Jurnal UPI. Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. [Link]

Personal protective equipment for handling 6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel heterocyclic intermediates not with apprehension, but with a systematic, causality-driven safety architecture. 6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol belongs to the triazolopyrimidine class—a structural motif frequently explored in drug discovery for its potent antifungal properties and utility as an agricultural herbicide[1].

Because this specific derivative is a research-stage compound, it lacks a formalized Occupational Exposure Limit (OEL). In the absence of an OEL, we cannot rely on assumptions; we must implement a self-validating risk management system based on the National Institute for Occupational Safety and Health (NIOSH) Occupational Exposure Banding (OEB) process[2].

Here is your comprehensive, field-proven guide to the personal protective equipment (PPE), engineering controls, and operational workflows required to handle this compound safely.

Hazard Profiling & Occupational Exposure Banding (OEB)

The NIOSH OEB process utilizes available toxicological data from structurally similar compounds to determine a safe target range for airborne exposure[3]. Triazolopyrimidines generally exhibit low-to-moderate systemic mammalian toxicity but are known structural alerts for skin irritation, serious eye irritation (H315, H319), and respiratory tract irritation (H335)[4].

Because the exact potency of 6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unknown, prudent laboratory practices dictate that we default to OEB 3 for standard handling, escalating to OEB 4 if the process generates significant aerosols[5].

Table 1: NIOSH OEB Target Ranges & Default Categorization

NIOSH OEB BandAirborne Concentration Range (Particulates)Hazard Profile & Application
OEB 1> 10 mg/m³Low toxicity (Known benign substances)
OEB 21 - 10 mg/m³Moderate toxicity
OEB 3 0.1 - 1 mg/m³ High toxicity (Default for novel triazolopyrimidines)
OEB 40.01 - 0.1 mg/m³Very high toxicity (Aerosolized handling default)
OEB 5< 0.01 mg/m³Extreme toxicity / Highly potent APIs

Scale-Dependent PPE & Engineering Control Matrix

Safety is not static; it scales with the mass of the compound being handled. The following matrix outlines the required PPE and engineering controls based on operational scale.

Table 2: PPE & Engineering Control Matrix by Operational Scale

ScaleMass RangeEngineering ControlPrimary PPE Requirements
Analytical < 100 mgVentilated Balance Enclosure (VBE)Single nitrile gloves, standard lab coat, safety glasses with side shields.
Preparative 100 mg - 10 gChemical Fume Hood (Face velocity 80-100 fpm)Double nitrile gloves, fluid-resistant lab coat, safety goggles, N95 respirator.
Bulk / Process > 10 gGlovebox / Isolation IsolatorDouble gloves (taped cuffs), Tyvek suit, PAPR (Powered Air-Purifying Respirator).

Causality Check: Why nitrile gloves? Nitrile offers excellent physical barrier protection against dry triazolopyrimidine powders. However, if you are solubilizing this compound in polar aprotic solvents (like DMSO or DMF) for biological assays, you must wear a barrier laminate inner glove (e.g., Silver Shield). DMF rapidly permeates standard nitrile, acting as a carrier solvent that can drag the dissolved API directly through the glove and into your dermal layer.

Workflow Visualization

G OEB Hazard Assessment NIOSH OEB 3/4 Default Scale Determine Operational Scale OEB->Scale EngMg Analytical Scale (<100 mg) Ventilated Balance Enclosure Scale->EngMg Micro/Analytical EngG Preparative Scale (>1 g) Chemical Fume Hood / Isolator Scale->EngG Preparative/Bulk PPEMg Standard PPE: Nitrile Gloves, Lab Coat, Safety Glasses EngMg->PPEMg PPEG Advanced PPE: Double Gloves, Tyvek Suit, N95/PAPR Respirator EngG->PPEG Waste Hazardous Waste Disposal (Incineration Protocol) PPEMg->Waste PPEG->Waste

Fig 1. Logical workflow for scale-dependent risk mitigation and PPE selection.

Step-by-Step Operational Methodologies

To ensure a self-validating system, every step of the handling process must contain an inherent check that prevents the hazard from progressing to the next stage[6].

Protocol A: Dry Powder Weighing and Transfer
  • Environmental Verification: Ensure the Ventilated Balance Enclosure (VBE) or Fume Hood is operating at a face velocity of 60–80 fpm. Causality: Velocities higher than 80 fpm will create turbulent eddies that can blow the fine powder out of the enclosure; velocities lower than 60 fpm fail to provide adequate containment.

  • Static Mitigation: Pass an anti-static ionizer bar or zero-stat gun over the weighing vessel and the compound bottle. Causality: Heterocyclic powders hold static charge. Without neutralization, the powder will repel from the spatula, aerosolizing instantly and creating a severe inhalation risk.

  • Transfer: Using a grounded, conductive stainless-steel spatula, transfer the powder into a pre-tared, sealable glass vial. Never use an open weigh boat for novel APIs.

  • Containment Validation: Cap the vial tightly before removing it from the VBE. Wipe the exterior of the capped vial with a disposable Kimwipe dampened with 70% ethanol to ensure no microscopic dust is transferred to the general laboratory environment.

Protocol B: Spill Response & Decontamination

If a powder spill occurs outside of primary containment:

  • Isolation: Immediately evacuate personnel from a 1.5-meter radius.

  • Containment (No Sweeping): Do NOT use a brush or broom. Causality: Mechanical sweeping forces particulates into the air, drastically increasing the inhalation hazard.

  • Wet-Wiping Technique: Gently lay absorbent pads over the spilled powder. Slowly pour a solution of 10% bleach or an ethanol/water mixture over the pads to wet the powder and suppress aerosolization.

  • Collection: Wipe inward from the perimeter of the spill toward the center. Place all contaminated pads into a secondary containment bag.

  • Surface Decontamination: Wash the affected surface with a laboratory-grade detergent, followed by a final water rinse, to remove any residual chemical films.

Waste Management & Disposal Plan

Because the environmental toxicity profile of 6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is not fully characterized, it must be treated as a highly regulated hazardous waste[6].

  • Solid Waste: All contaminated consumables (gloves, Kimwipes, empty vials) must be double-bagged in 6-mil polyethylene bags, labeled as "Toxic Solid Waste - Triazolopyrimidine Derivative," and placed in a rigid, sealable hazardous waste drum.

  • Liquid Waste: Solutions containing this compound must not be flushed down the sink under any circumstances[4]. Segregate liquid waste into appropriately labeled carboys (e.g., "Non-Halogenated Organic Waste" if dissolved in DMSO; "Halogenated Organic Waste" if dissolved in DCM).

  • Final Disposal: Coordinate with your Environmental Health & Safety (EHS) department to ensure the waste is routed for high-temperature incineration , which is the only guaranteed method to completely destroy the heterocyclic ring structure.

References

  • Occupational exposure banding - Wikipedia, Wikipedia,
  • The NIOSH Occupational Exposure Banding Process for Chemical Risk Management (2019-132) - CDC, CDC,
  • Exposure Banding (Occup
  • Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.
  • Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads - PMC, NIH,
  • Safety Data Sheet - Cayman Chemical, Cayman Chemical,

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 2
6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.